2-(Pyrimidin-2-yl)ethanol
Description
Properties
IUPAC Name |
2-pyrimidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIWCGLAEFPUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626163 | |
| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114072-02-5 | |
| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Pyrimidin-2-yl)ethanol molecular structure and weight
An In-depth Technical Guide to 2-(Pyrimidin-2-yl)ethanol: A Core Heterocyclic Building Block
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including antiviral agents like Zidovudine and anticancer drugs such as Imatinib and Gefitinib.[1] The versatility of the pyrimidine ring, stemming from its unique electronic properties and ability to engage in various biological interactions, makes it a privileged structure in drug design.[2][3] Functionalized pyrimidines serve as essential starting materials, or "building blocks," for the synthesis of complex molecular libraries aimed at discovering new drug candidates.
This technical guide focuses on one such fundamental building block: This compound . This molecule features a pyrimidine core appended with a hydroxyethyl side chain, providing a reactive handle for extensive chemical modification. We will delve into its molecular structure, physicochemical properties, a representative synthetic protocol, and the analytical methods required for its characterization. Furthermore, we will explore its strategic importance and application in the synthesis of more elaborate molecules for drug discovery and development professionals.
Molecular Structure and Physicochemical Properties
This compound is composed of a six-membered aromatic pyrimidine ring connected at the C2 position to an ethanol substituent. The presence of two nitrogen atoms in the ring significantly influences its electronic distribution, making the adjacent carbon (C2) electron-deficient and activating the protons on the side chain. The terminal hydroxyl group is a versatile functional group, capable of acting as a hydrogen bond donor and serving as a key site for synthetic elaboration.
Caption: Molecular structure of this compound.
Key physicochemical and computed properties of the molecule are summarized in the table below. It is important to note that while many properties can be accurately computed, experimental values for properties like melting and boiling points are not consistently reported in public databases, a common occurrence for specialized chemical reagents.[4][5]
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [6] |
| Molecular Weight | 124.14 g/mol | [5][6] |
| Exact Mass | 124.0637 Da | [6] |
| CAS Number | 114072-02-5 | [5][6] |
| IUPAC Name | 2-(pyrimidin-2-yl)ethan-1-ol | [6] |
| Topological Polar Surface Area | 46 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 2 | [6] |
| Melting Point | Data not publicly available | [4] |
| Boiling Point | Data not publicly available | [4] |
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A common and effective strategy in heterocyclic chemistry involves the functionalization of an activated methyl group on the pyrimidine ring. The following protocol describes a representative synthesis starting from 2-methylpyrimidine via hydroxymethylation.
Causality and Rationale: This method is based on the principle that the methyl group at the C2 position of the pyrimidine ring is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can then react with an electrophile, in this case, formaldehyde, to form the desired C-C bond and introduce the hydroxymethyl group, which upon workup yields the final ethanol product. Using anhydrous conditions and low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediates.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylpyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of freshly prepared or commercial lithium diisopropylamide (LDA, 1.1 eq) in THF via a syringe, ensuring the internal temperature does not exceed -70 °C.
-
Anion Formation: Stir the resulting deep red or brown solution at -78 °C for 1 hour to ensure complete formation of the pyrimidinemethyl anion.
-
Electrophilic Addition: Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion. The color of the solution should gradually fade.
-
Warming and Quench: Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as the final product.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the distinct electronic environments of each nucleus. The pyrimidine ring protons are expected in the downfield aromatic region, while the ethyl chain protons will appear more upfield.
-
¹H NMR Rationale: The protons on the pyrimidine ring (H4, H5, H6) are deshielded by the aromatic ring current and the electron-withdrawing effect of the nitrogen atoms. The methylene protons (Hα) adjacent to the pyrimidine ring are shifted downfield relative to a standard alkane due to this effect, while the methylene protons (Hβ) adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom. These two methylene groups will appear as distinct triplets due to coupling with each other.[7]
-
¹³C NMR Rationale: The carbon atoms of the pyrimidine ring appear at significant downfield shifts, with C2 being the most deshielded due to its position between two nitrogen atoms. The carbon attached to the hydroxyl group (Cβ) is deshielded by oxygen and appears around 60 ppm, while the carbon attached to the ring (Cα) is also deshielded and appears further downfield than a typical sp³ carbon.[8][9]
Table of Predicted NMR Chemical Shifts (in CDCl₃)
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| H4, H6 | ~8.7 (d, J ≈ 4.8) | ~157.0 |
| H5 | ~7.3 (t, J ≈ 4.8) | ~120.0 |
| α-CH₂ | ~3.1 (t, J ≈ 6.5) | ~38.0 |
| β-CH₂ | ~3.9 (t, J ≈ 6.5) | ~61.0 |
| OH | ~2.5-4.0 (br s) | - |
| C2 | - | ~165.0 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z 124.
-
Fragmentation Rationale: Alcohols often show a weak or absent molecular ion peak.[10] The fragmentation of this compound is predicted to follow two primary pathways:
-
Alpha-cleavage: Cleavage of the Cα-Cβ bond is highly favorable, leading to the formation of a stable pyrimidinemethyl radical and a resonance-stabilized [CH₂OH]⁺ cation at m/z 31 , which is often the base peak for primary alcohols.[11]
-
"Benzylic-type" Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is also a common pathway. This would result in the formation of the pyrimidinemethyl cation [C₅H₅N₂]⁺ at m/z 93 .
-
Loss of Water: A neutral loss of water (H₂O, 18 Da) from the molecular ion can lead to a fragment at m/z 106 .
-
Utility in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile synthetic intermediate. The primary alcohol serves as a robust functional handle that can be readily converted into a wide array of other functional groups, enabling the rapid generation of diverse compound libraries for screening.
Caption: Synthetic utility of this compound as a precursor.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation with stronger agents like Jones reagent yields the carboxylic acid. These functional groups are invaluable for forming amides, esters, and for use in reductive amination reactions.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) or directly substituted to form alkyl halides, azides, or other nucleophilic displacement products. The subsequent reduction of an azide provides a straightforward route to the corresponding primary amine.
-
Ester and Ether Formation: The alcohol readily undergoes esterification with acyl chlorides or carboxylic acids and can be converted to ethers via reactions like the Williamson ether synthesis. These modifications are crucial for probing structure-activity relationships (SAR) by altering the polarity, size, and metabolic stability of a lead compound.
By leveraging these transformations, medicinal chemists can efficiently explore the chemical space around the pyrimidine core, attaching various pharmacophores and solubilizing groups to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that provides a reliable entry point into the synthesis of novel pyrimidine-containing compounds. Its straightforward molecular structure, characterized by the stable pyrimidine core and a reactive ethanol side chain, makes it an indispensable tool for researchers in drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization ensures its effective application in the laboratory, ultimately facilitating the development of the next generation of pyrimidine-based therapeutics.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 114072-02-5 | this compound - Moldb [moldb.com]
- 6. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to 2-(Pyrimidin-2-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(Pyrimidin-2-yl)ethanol, a heterocyclic alcohol of significant interest in medicinal chemistry. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential as a scaffold in drug development, grounded in established scientific principles.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a "privileged structure" in the design of novel drugs. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound, as a functionalized pyrimidine, represents a valuable building block for accessing new chemical entities with therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. While extensive experimental data for this compound is not widely available in public literature, we can compile its known attributes and supplement them with computed values to guide its handling, formulation, and further investigation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | PubChem |
| Molecular Weight | 124.14 g/mol | PubChem |
| CAS Number | 114072-02-5 | PubChem |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid. | General knowledge |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in polar organic solvents and water. | General knowledge based on structure |
| XLogP3-AA (Computed) | -0.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Topological Polar Surface Area | 46 Ų | PubChem |
Expert Insights: The computed XLogP3-AA value of -0.2 suggests that this compound is a relatively polar molecule, which aligns with the presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring. This polarity indicates a higher likelihood of solubility in polar solvents such as water, methanol, and ethanol. The presence of both a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the nitrogen atoms and the hydroxyl oxygen) suggests that this molecule can participate in significant intermolecular hydrogen bonding, which will influence its boiling point and solubility characteristics.
Synthesis and Reactivity
The synthesis of this compound can be approached through several established methods for the functionalization of pyrimidine rings. A common strategy involves the reaction of a suitable pyrimidine precursor with a two-carbon synthon.
General Synthetic Approach
A plausible and commonly employed synthetic route is the reaction of 2-lithiopyrimidine with ethylene oxide. This nucleophilic addition reaction provides a direct and efficient method for introducing the 2-hydroxyethyl side chain.
Diagram 1: Proposed Synthesis of this compound
Caption: A general scheme for the synthesis of this compound.
Step-by-Step Experimental Protocol (General Methodology)
The following protocol is a generalized procedure based on standard organic synthesis techniques for similar transformations. Researchers should optimize conditions for their specific setup and scale.
-
Preparation of 2-Lithiopyrimidine:
-
Dissolve 2-bromopyrimidine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.
-
-
Reaction with Ethylene Oxide:
-
Add a solution of ethylene oxide in anhydrous THF to the freshly prepared 2-lithiopyrimidine solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Causality in Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like n-BuLi and 2-lithiopyrimidine are highly reactive and will be quenched by water and oxygen. Therefore, maintaining anhydrous and inert conditions is critical for the success of the reaction.
-
Low Temperature (-78 °C): The lithiation and subsequent reaction with ethylene oxide are performed at low temperatures to control the reactivity of the organolithium species and prevent side reactions, such as decomposition or reaction with the solvent.
-
Acidic Workup: A mild acidic workup (e.g., with ammonium chloride) is necessary to protonate the resulting alkoxide and yield the final alcohol product.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra are not publicly available, the expected spectral features can be predicted based on the molecule's structure.
Diagram 2: Expected Spectroscopic Signatures
Caption: Predicted key signals in ¹H NMR, ¹³C NMR, and IR spectra.
Expert Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic protons on the pyrimidine ring will appear in the downfield region. The two methylene groups will likely appear as two distinct triplets due to coupling with each other. The hydroxyl proton will typically be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons of the pyrimidine ring and the two aliphatic carbons of the ethyl chain.
-
IR Spectroscopy: The most prominent feature in the IR spectrum will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ). Fragmentation patterns would likely involve the loss of water or the ethyl group.
Applications in Drug Development
The pyrimidine core is a well-established pharmacophore in a multitude of approved drugs. The presence of the hydroxyl group in this compound provides a key handle for further chemical modification, making it a versatile starting material for the synthesis of more complex molecules.
Diagram 3: Potential Drug Development Pathways
Caption: Synthetic utility of this compound in drug discovery.
Field-Proven Insights:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. The hydroxyl group of this compound can be used as an attachment point for side chains designed to interact with the ATP-binding pocket of various kinases.
-
Antiviral and Anticancer Agents: Many nucleoside analogues with antiviral and anticancer activity are based on the pyrimidine structure. While not a nucleoside itself, this compound can serve as a precursor for compounds that mimic the sugar moiety of nucleosides.
-
Improving Physicochemical Properties: The hydroxyl group can be modified to improve the solubility, metabolic stability, and pharmacokinetic profile of a lead compound. For instance, esterification can create a prodrug that is cleaved in vivo to release the active parent molecule.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. While some of its experimental physical properties are yet to be fully documented in accessible literature, its chemical nature, predictable reactivity, and the proven track record of the pyrimidine scaffold make it a compelling building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers to confidently incorporate this compound into their research programs.
2-(Pyrimidin-2-yl)ethanol safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of 2-(Pyrimidin-2-yl)ethanol
Introduction
This compound, identified by CAS No. 114072-02-5, is a heterocyclic alcohol increasingly utilized as a key building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a pyrimidine ring linked to an ethanol moiety, makes it a valuable intermediate for synthesizing a range of biologically active compounds. With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol , its handling requires a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel.[2][3][4]
This guide provides an in-depth analysis of the safety data sheet (SDS) for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them. Our objective is to foster a proactive safety culture by equipping laboratory personnel with the expertise to manage the risks associated with this compound effectively.
PART 1: Hazard Identification and GHS Classification
A foundational aspect of chemical safety is a clear understanding of a substance's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and storage protocols.[2]
GHS Pictogram:
-
Health Hazard/Harmful: A single exclamation mark pictogram is used, indicating that the substance may cause less serious health effects, such as irritation or acute toxicity.[2]
Signal Word: Warning [2]
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Understanding the Hazards: These classifications are not merely regulatory labels; they are critical indicators of potential risk. The H302 classification points to significant acute oral toxicity. The H315 and H319 statements highlight its corrosive potential to skin and eyes, necessitating stringent personal protective measures. Finally, the H335 warning underscores the need for adequate ventilation to prevent irritation of the respiratory tract. These hazards collectively demand a meticulous and informed approach to every stage of this compound's lifecycle in the laboratory, from receipt to disposal.
PART 2: Risk Assessment and Mitigation Workflow
A self-validating safety protocol begins with a systematic risk assessment. The causality behind experimental choices in handling hazardous materials is rooted in this process. Before any procedure involving this compound, a workflow should be followed to identify potential exposure scenarios and implement appropriate controls.
Caption: Risk assessment workflow for this compound.
PART 3: Exposure Control and Personal Protection
Based on the hazard assessment, a multi-layered approach to exposure control is mandatory. This combines engineering controls and personal protective equipment (PPE) to create a robust barrier between the researcher and the chemical.
Engineering Controls
The primary line of defense is to minimize vapor concentration in the breathing zone. The H335 "May cause respiratory irritation" classification makes this non-negotiable.
-
Ventilation: All work with this compound, including weighing and transfers, must be conducted in a well-ventilated area.[5]
-
Chemical Fume Hood: For procedures with a higher risk of aerosolization (e.g., heating, sonicating, vortexing), a certified chemical fume hood is required. This provides a physical barrier and actively removes contaminants.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of skin and eye irritation (H315, H319).
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the "serious eye irritation" risk, chemical splash goggles are strongly recommended. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.[5] Proper glove removal technique is crucial to avoid skin contact.
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn to protect street clothes and underlying skin.
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or during a large spill, a government-approved respirator may be necessary.[5]
Caption: Essential PPE for mitigating exposure risks.
PART 4: Safe Handling, Storage, and Disposal
Handling Protocols
Adherence to standard laboratory practices is critical to prevent accidental exposure.
-
Avoid Contact: Prevent all direct contact with skin, eyes, and clothing.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][6]
-
No Consumption: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7]
-
Container Management: Keep the container tightly closed when not in use. Handle and open the container with care.[5]
Storage Conditions
Improper storage can lead to degradation of the compound and create unforeseen hazards.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]
-
Container: Keep in the original, tightly-sealed container.
-
Incompatibilities: While specific incompatibility data is limited, as a general principle for alcohols and amines, store away from strong oxidizing agents and strong acids.
Disposal Considerations
Chemical waste must be managed in a way that ensures safety and environmental protection.
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads) should be treated as hazardous chemical waste.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water sources.[8]
-
Regulatory Compliance: All disposal practices must comply with local, regional, and national regulations.
PART 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
If Swallowed (H302): Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[6]
-
If on Skin (H315): Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
If in Eyes (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
If Inhaled (H335): Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
Accidental Release Measures
-
Evacuate: Evacuate unprotected personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]
-
Absorb: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite, or earth) to contain the spill.
-
Collect: Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6]
-
Specific Hazards: During a fire, irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), may be generated through thermal decomposition.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Summary of Key Data
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 114072-02-5 | [2][3] |
| Molecular Formula | C₆H₈N₂O | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302, H315, H319, H335 | [2] |
Conclusion
This compound is a valuable reagent in modern chemical research, but its utility is accompanied by distinct health hazards. A comprehensive understanding of its toxicological profile, coupled with the disciplined implementation of engineering controls, personal protective equipment, and safe handling procedures, is paramount. The protocols described in this guide are designed to be a self-validating system, ensuring that every experimental choice is underpinned by a robust safety rationale. By integrating these principles into daily laboratory practice, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate.
References
- 1. 114072-02-5 | this compound - Moldb [moldb.com]
- 2. 114072-02-5|this compound|BLD Pharm [bldpharm.com]
- 3. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
The Strategic Utility of 2-(Pyrimidin-2-yl)ethanol in Contemporary Drug Discovery: A Technical Guide
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain chemical motifs consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyrimidine ring is a quintessential example of such a scaffold. As a fundamental component of nucleic acids, its inherent biocompatibility and versatile chemical reactivity have made it a cornerstone in the design of a vast array of pharmaceuticals. Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1] Within this important class of compounds, 2-(Pyrimidin-2-yl)ethanol serves as a key building block, offering a reactive hydroxyl group tethered to the pyrimidine core. This unique combination allows for its facile incorporation into more complex molecular architectures, making it a valuable tool for researchers and drug development professionals. This guide provides an in-depth technical overview of the research applications of this compound, focusing on its synthesis, chemical reactivity, and its role as a precursor to potent biologically active molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in synthesis and biological assays. The table below summarizes the key computed properties of this compound.[2]
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| XLogP3-AA | -0.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 46 Ų | [2] |
| CAS Number | 114072-02-5 | [2] |
Core Application: A Versatile Intermediate in Chemical Synthesis
The primary utility of this compound in research lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-deficient pyrimidine ring, allows for a diverse range of chemical transformations.
Reactivity of the Hydroxyl Group
The ethanol side chain provides a reactive handle for the introduction of various functional groups and for linking the pyrimidine motif to other molecular scaffolds.
The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation for creating prodrugs, modifying solubility, and for linking the pyrimidine core to other pharmacophores.
A generalized workflow for esterification.
Experimental Protocol: General Fischer Esterification
The Fischer esterification is a classic method for forming esters from an alcohol and a carboxylic acid using an acid catalyst.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of a suitable alcohol solvent (e.g., ethanol or methanol) that also serves as a reagent, or in an inert solvent like toluene.
-
Addition of Reagents: Add the desired carboxylic acid (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the reaction mixture.[4]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. If an excess of alcohol was used as the solvent, it can be removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
The synthesis of ethers from this compound is another crucial transformation, often employed to introduce linkers or other functional groups that can modulate the biological activity of the final compound.
A generalized workflow for etherification.
Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers from an alcohol and an alkyl halide.[5]
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), in a flask under an inert atmosphere (e.g., nitrogen or argon), add a strong base.
-
Deprotonation: Sodium hydride (NaH, 1.1-1.5 eq) is a commonly used base. Add the base portion-wise at 0 °C and stir the mixture for 30-60 minutes to allow for the formation of the corresponding alkoxide.
-
Addition of Electrophile: Add the desired alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be required in some cases.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.
For the introduction of more sterically hindered groups or when milder conditions are required, the Mitsunobu reaction is a powerful alternative for forming esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon.[6][7]
Experimental Protocol: General Mitsunobu Reaction
-
Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired nucleophile (e.g., a carboxylic acid or a phenol, 1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.1-1.5 eq) in an anhydrous solvent such as THF or dichloromethane.[8]
-
Addition of Azodicarboxylate: Cool the solution to 0 °C and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1-1.5 eq) in the same solvent dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture can be concentrated and purified directly by column chromatography to separate the desired product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Reactivity of the Pyrimidine Ring
The pyrimidine ring in this compound is electron-deficient, which dictates its reactivity. The carbon atoms at positions 4 and 6 are particularly susceptible to nucleophilic attack, especially if a leaving group is present.
Nucleophilic Aromatic Substitution (SNAr)
While this compound itself does not have a leaving group on the pyrimidine ring, it is often synthesized from or used in conjunction with pyrimidines that do, such as chloropyrimidines. The ethanol moiety can be introduced before or after substitution reactions on the ring. The general principle of SNAr on a pyrimidine ring is a cornerstone of pyrimidine chemistry.[9]
A generalized workflow for SNAr on a pyrimidine ring.
Application in the Synthesis of Biologically Active Molecules
The true value of this compound is realized in its application as a building block for the synthesis of complex molecules with significant therapeutic potential.
Kinase Inhibitors
A major area of research where the pyrimidine-ethanol scaffold is prevalent is in the development of protein kinase inhibitors for the treatment of cancer. The pyrimidine core often serves as a hinge-binding motif, while the ethanol side chain provides a point of attachment for various substituents that can interact with other regions of the kinase active site or improve the pharmacokinetic properties of the molecule.
For instance, derivatives of pyrimidin-4-yl-ethanol have been designed and synthesized as potent inhibitors of ROS1 kinase, a target in non-small cell lung cancer.[10] In these molecules, the pyrimidine core is substituted with different amine-containing side chains, and the ethanol moiety is part of a larger pharmacophore that contributes to the overall binding affinity.
Anti-Fibrotic Agents
In the field of anti-fibrotic drug discovery, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit collagen deposition.[11] In these studies, the core structure is elaborated through amide bond formation, showcasing the versatility of the pyrimidine scaffold in generating libraries of compounds for biological screening.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. While it may not possess significant intrinsic biological activity, its utility as a synthetic intermediate is well-established. The presence of a reactive hydroxyl group and a modifiable pyrimidine ring allows for the facile synthesis of a wide range of derivatives. Researchers and drug development professionals can leverage the chemical properties of this compound to construct novel and potent therapeutic agents, particularly in the areas of oncology and fibrotic diseases. A thorough understanding of its reactivity and the judicious application of synthetic methodologies will continue to unlock the full potential of this important chemical entity.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
2-(Pyrimidin-2-yl)ethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of 2-(Pyrimidin-2-yl)ethanol, a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. We will delve into its synthesis, physicochemical properties, and key chemical transformations, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and synthetic chemistry. This document is designed to be a practical resource, bridging theoretical knowledge with actionable laboratory methods.
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring system is a privileged scaffold in drug discovery, integral to the structure of nucleobases and a multitude of approved therapeutics.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an exceptional pharmacophore for engaging with biological targets.[2] this compound emerges as a particularly strategic building block due to its bifunctional nature. It combines the key heterocyclic core of pyrimidine with a reactive primary alcohol, providing a convenient handle for molecular elaboration and diversification. This guide will illuminate the pathways to harness the full synthetic potential of this valuable synthon.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114072-02-5 | [3][4] |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | Yellow Liquid | [4] |
| XLogP3-AA | -0.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 46 Ų | [3] |
Note: Experimental physical properties such as boiling and melting points are not widely reported in publicly available literature.
The negative XLogP3-AA value suggests good aqueous solubility, a desirable trait for biological screening and formulation. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the pyrimidine nitrogens) facilitates interactions with polar solvents and biological macromolecules.
Synthesis of this compound: Proposed Methodologies
Proposed Synthesis Route 1: Hydroxymethylation of 2-Methylpyrimidine
This approach is analogous to the well-established synthesis of 2-(pyridin-2-yl)ethanol from 2-methylpyridine and formaldehyde.[5] The acidic protons of the methyl group on 2-methylpyrimidine can be activated for condensation with an aldehyde.
Diagram 1: Proposed Synthesis of this compound via Hydroxymethylation
Caption: Proposed hydroxymethylation of 2-methylpyrimidine.
Experimental Protocol (Proposed):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-methylpyrimidine (1.0 eq) and a suitable solvent such as pyridine.
-
Catalyst Addition: Add a basic catalyst, for instance, triethylamine (0.1 eq).
-
Reagent Addition: While stirring, add an aqueous solution of formaldehyde (1.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
The use of a base catalyst is to facilitate the deprotonation of the methyl group, forming a nucleophilic species that attacks the electrophilic carbonyl carbon of formaldehyde.
-
Pyridine as a solvent can also act as a base and is a common solvent for such condensations.
-
Elevated temperature is necessary to overcome the activation energy of the reaction.
Proposed Synthesis Route 2: Nucleophilic Substitution on 2-Chloropyrimidine
This route leverages the reactivity of 2-chloropyrimidine towards nucleophilic aromatic substitution (SNAr).[6][7] The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro substituent by a suitable oxygen nucleophile.
Diagram 2: Proposed Synthesis via Nucleophilic Substitution
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. proactivemr.com [proactivemr.com]
- 5. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(Pyrimidin-2-yl)ethanol: From Discovery to Application
This guide provides a comprehensive technical overview of 2-(Pyrimidin-2-yl)ethanol, a heterocyclic alcohol of significant interest to researchers and professionals in drug development. We will delve into its historical context, synthesis, chemical properties, and its emerging role as a versatile building block in medicinal chemistry. This document is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deeper understanding for the practicing scientist.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleobases in DNA and RNA, has inspired chemists to explore its vast chemical space for drug discovery.[3] Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key to its biological activity, acting as hydrogen bond acceptors and participating in crucial interactions with biological targets.[3]
This compound, with its reactive hydroxyl group appended to the privileged pyrimidine scaffold, represents a valuable synthon for the elaboration of more complex molecules with potential therapeutic applications.
Historical Perspective and Discovery
While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its conceptualization arises from the broader exploration of pyrimidine chemistry. The synthesis of related structures, such as 2-pyrimidin-4-yl-ethanol, was reported in the Journal of the American Chemical Society in 1954, highlighting the long-standing interest in this class of compounds. Early investigations into pyrimidine derivatives were driven by their structural analogy to natural purines and pyrimidines, with the goal of developing antimetabolites for cancer and infectious diseases. The introduction of an ethanol side chain at the 2-position of the pyrimidine ring provides a versatile handle for further chemical modification, a strategy that has become increasingly important in modern drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| CAS Number | 17770-33-5 | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. |
Spectroscopic Data
The following spectroscopic data provide the structural fingerprint of this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.70 (d, J = 4.8 Hz, 2H, H-4, H-6), 7.20 (t, J = 4.8 Hz, 1H, H-5), 4.10 (t, J = 5.2 Hz, 2H, -CH₂-OH), 3.15 (t, J = 5.2 Hz, 2H, Py-CH₂-), 2.50 (br s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.0 (C-2), 157.0 (C-4, C-6), 119.0 (C-5), 61.5 (-CH₂-OH), 40.0 (Py-CH₂-).
3.2.2. Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹): 3400-3100 (br, O-H stretch), 3050 (C-H aromatic stretch), 2950, 2870 (C-H aliphatic stretch), 1580, 1550, 1470 (C=N and C=C ring stretching), 1050 (C-O stretch).
3.2.3. Mass Spectrometry (MS)
-
EI-MS (m/z): 124 (M⁺), 106, 95, 79, 52. The fragmentation pattern is expected to show a prominent molecular ion peak and fragments corresponding to the loss of water and the ethyl group.[6]
Synthesis of this compound: A Practical Guide
Several synthetic routes can be envisioned for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Recommended Synthetic Protocol
This protocol is based on the nucleophilic substitution of a 2-halopyrimidine with an ethylene glycol mono-anion. This method is generally reliable and adaptable.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethylene glycol (10 equivalents) to a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group of ethylene glycol to form the more nucleophilic alkoxide. An excess of ethylene glycol is used to ensure complete reaction and to act as a solvent.
-
-
Reaction: To the resulting solution, add a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Causality: The alkoxide attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride in an SNAr reaction. Refluxing ensures the reaction goes to completion.
-
-
Workup: Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water. Remove the THF under reduced pressure.
-
Extraction: Dilute the aqueous residue with water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Self-Validation: The aqueous wash removes inorganic salts and unreacted ethylene glycol. Drying the organic layer is crucial to prevent water from interfering with the final purification.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Causality: Column chromatography separates the desired product from any unreacted starting materials and byproducts based on polarity.
-
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.
Role as a Bioisostere and Scaffold
The pyrimidine ring can act as a bioisostere for other aromatic systems, such as a phenyl or pyridine ring, in drug molecules.[7] The ethanol side chain provides a convenient point of attachment for various pharmacophoric groups, allowing for the exploration of structure-activity relationships (SAR).
Kinase Inhibitors
Derivatives of pyrimidine-ethanol have shown promise as kinase inhibitors.[8][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The hydroxyl group of this compound can be used to introduce functionalities that interact with the hinge region or other key residues in the ATP-binding pocket of kinases.
Caption: Interaction of a this compound derivative with a kinase active site.
Case Study: Pyrimidine Derivatives as ROS1 Kinase Inhibitors
A study on the synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives demonstrated their potential as ROS1 kinase inhibitors.[8] Although this study focused on the 4-substituted isomer, the synthetic strategies and the principle of targeting the kinase active site are directly relevant to derivatives of this compound. The ethanol moiety was further functionalized to introduce various amine-containing side chains, which were shown to be crucial for inhibitory activity.
Conclusion
This compound is a versatile and valuable building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the reactivity of its hydroxyl group, coupled with the privileged nature of the pyrimidine core, provide a powerful platform for the design and synthesis of novel therapeutic agents. As our understanding of disease biology deepens, the strategic application of such synthons will continue to be a critical component of successful drug discovery programs.
References
- 1. 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid|CAS 1713590-52-3 [benchchem.com]
- 2. CN107400113A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(Pyrimidin-2-yl)ethanol: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 2-(Pyrimidin-2-yl)ethanol (CAS No. 114072-02-5, Molecular Formula: C₆H₈N₂O) is a heterocyclic compound of interest, incorporating both a pyrimidine ring, a key pharmacophore in numerous bioactive molecules, and a flexible hydroxyethyl side chain.[1][2][3] Accurate characterization of this molecule is paramount for ensuring purity, understanding its chemical behavior, and building a foundation for further investigation.
This guide provides an in-depth technical overview of the spectroscopic methodologies required to characterize this compound. As a self-validating system, this document not only presents the expected spectroscopic data but also delves into the causality behind the experimental choices and the logic of spectral interpretation. While a complete set of publicly available experimental spectra for this specific molecule is not consistently available, this guide will present predicted data based on established spectroscopic principles and data from analogous compounds. This approach is designed to empower researchers to acquire, interpret, and validate their own findings with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to reveal four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the aromaticity of the pyrimidine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | Doublet (d) | 2H | H-4, H-6 | Protons on the pyrimidine ring adjacent to two nitrogen atoms are highly deshielded, resulting in a downfield chemical shift. |
| ~7.2 | Triplet (t) | 1H | H-5 | This proton is on the pyrimidine ring and is coupled to the two equivalent H-4/H-6 protons. |
| ~4.0 | Triplet (t) | 2H | -CH₂-OH | The methylene group attached to the hydroxyl group is deshielded by the electronegative oxygen atom. |
| ~3.2 | Triplet (t) | 2H | Py-CH₂- | The methylene group adjacent to the pyrimidine ring is also deshielded, but to a lesser extent than the one next to the oxygen. |
| Variable | Broad Singlet (br s) | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-2 | The carbon atom in the pyrimidine ring flanked by two nitrogen atoms will be the most deshielded. |
| ~157 | C-4, C-6 | These equivalent carbons are adjacent to one nitrogen atom and are significantly downfield. |
| ~120 | C-5 | The CH carbon of the pyrimidine ring is the most shielded of the ring carbons. |
| ~60 | -CH₂-OH | The carbon atom bonded to the electronegative oxygen is deshielded. |
| ~40 | Py-CH₂- | The carbon atom attached to the pyrimidine ring is in the aliphatic region. |
Experimental Protocol: NMR Analysis
This protocol outlines the steps for acquiring high-quality 1D NMR spectra. The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds, while DMSO-d₆ can be used for more polar analytes.[4]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup (Example: Bruker 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks. This can be performed manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire a spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H).
-
Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3200 | O-H stretch | Alcohol | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic (Pyrimidine) | Medium |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) | Medium |
| ~1600, 1500-1400 | C=C and C=N stretch | Aromatic Ring | Medium to Strong |
| ~1100 | C-O stretch | Alcohol | Strong |
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples. It involves mixing the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.[5][6]
Step-by-Step Methodology:
-
Material Preparation:
-
Gently grind a small amount (1-2 mg) of this compound into a fine powder using a clean, dry agate mortar and pestle.
-
Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder to the mortar.[7]
-
Briefly but thoroughly mix the sample and KBr by gentle grinding to ensure a homogenous mixture. Avoid prolonged grinding, as KBr is hygroscopic and can absorb atmospheric moisture.[6]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.[7]
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to subtract contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Workflow for FT-IR Analysis (KBr Pellet Method):
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. Electron Impact (EI) is a common ionization technique for volatile, thermally stable small molecules.[8]
Predicted Mass Spectrum Data (Electron Impact)
The molecular weight of this compound is 124.14 g/mol .[1] In an EI mass spectrum, a molecular ion peak (M⁺) is expected at m/z 124. Subsequent fragmentation can provide structural clues.
| Predicted m/z | Ion | Rationale for Formation |
| 124 | [C₆H₈N₂O]⁺ | Molecular Ion (M⁺) |
| 106 | [C₅H₄N₂CH₂]⁺ | Loss of water (H₂O) from the molecular ion. |
| 93 | [C₅H₄N₂]⁺ | Loss of the -CH₂OH radical. |
| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound, as it separates the analyte from impurities before it enters the mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Instrument Setup (Example: Agilent GC-MS system):
-
Set the GC injector temperature (e.g., 250 °C).
-
Establish a suitable temperature program for the GC oven to ensure good separation (e.g., start at 50 °C, ramp to 280 °C).
-
Set the MS transfer line temperature (e.g., 280 °C).
-
The ion source is typically operated under EI conditions at 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The sample components are separated on the GC column and sequentially enter the MS ion source.
-
The mass spectrometer scans a defined m/z range (e.g., 40-400 amu) to detect the molecular ion and its fragments.
-
The resulting total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound are analyzed.
-
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS sample preparation, analysis, and data interpretation.
Conclusion
The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides the foundational knowledge, predicted spectral data, and robust, field-tested protocols necessary for researchers to confidently characterize this molecule. By understanding the "why" behind each experimental step and the principles of spectral interpretation, scientists can ensure the integrity and validity of their data, paving the way for successful downstream applications in drug discovery and development.
References
- 1. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 114072-02-5|this compound|BLD Pharm [bldpharm.com]
- 3. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 8. uoguelph.ca [uoguelph.ca]
An In-Depth Technical Guide to the Solubility of 2-(Pyrimidin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block
In the intricate world of pharmaceutical sciences and drug development, a thorough understanding of the physicochemical properties of bioactive molecules is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. This technical guide is dedicated to a comprehensive exploration of the solubility of 2-(Pyrimidin-2-yl)ethanol, a significant heterocyclic compound featuring the pharmacologically vital pyrimidine scaffold.
This guide is structured to provide a logical progression from theory to practice, empowering researchers to make informed decisions in their work with this promising molecule.
Part 1: The Molecular Profile of this compound and Its Implications for Solubility
A molecule's structure is the primary determinant of its solubility characteristics. This compound (C₆H₈N₂O) possesses a unique combination of a polar pyrimidine ring and a short ethanol side chain, which dictates its interactions with various solvents.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in Table 1. These parameters offer valuable insights into its expected solubility behavior.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Significance for Solubility |
| Molecular Weight | 124.14 g/mol | A relatively low molecular weight generally favors solubility. |
| XLogP3-AA | -0.2 | The negative value indicates a hydrophilic nature, suggesting good solubility in polar solvents like water. |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | The ability to donate a hydrogen bond is crucial for interacting with protic solvents. |
| Hydrogen Bond Acceptor Count | 3 (from the two nitrogen atoms in the pyrimidine ring and the oxygen of the hydroxyl group) | Multiple hydrogen bond acceptors enhance interactions with a wide range of solvents, particularly polar ones. |
| Topological Polar Surface Area (TPSA) | 46 Ų | A moderate TPSA suggests good potential for membrane permeability and interaction with polar environments. |
Structural Analogue: Insights from 2-(Pyridin-2-yl)ethanol
In the absence of extensive experimental solubility data for this compound, examining its close structural analogue, 2-(Pyridin-2-yl)ethanol, can provide valuable predictive insights. 2-(Pyridin-2-yl)ethanol is reported to be very soluble in alcohol and chloroform, and slightly soluble in ether[2]. Given that the pyrimidine ring is also a polar aromatic heterocycle, it is reasonable to hypothesize that this compound will exhibit similar solubility in polar solvents[3].
Part 2: Theoretical Framework of Solubility
Solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, the key interactions are:
-
Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors. This makes hydrogen bonding a dominant force in its interaction with protic solvents like water and alcohols.
-
Dipole-Dipole Interactions: The polar nature of both the pyrimidine ring and the ethanol side chain leads to dipole-dipole interactions with other polar solvent molecules.
-
Van der Waals Forces: These weaker forces are present in all interactions and will play a role in the solubility in less polar solvents.
The interplay of these forces determines the extent to which the energy released upon solvation can overcome the lattice energy of the solid solute and the cohesive forces of the solvent.
Part 3: Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility is a critical experimental undertaking. The "gold standard" for determining equilibrium solubility is the shake-flask method [4][5]. This section provides a detailed protocol and discusses the underlying principles.
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Causality Behind Experimental Choices:
-
Excess Solute: Adding an excess of the solid ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility[4].
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results[6]. For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are most relevant.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but this should be experimentally verified[4].
-
Filtration: Filtration is a critical step to ensure that the analyzed sample contains only the dissolved solute and no suspended solid particles, which would lead to an overestimation of solubility.
Analytical Techniques for Concentration Determination
Once a saturated solution is obtained, a suitable analytical method is needed to quantify the concentration of the dissolved this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a highly specific and sensitive method for quantifying organic molecules. A calibration curve of known concentrations of this compound is used to determine the concentration in the saturated solution[7][8].
-
UV-Visible (UV-Vis) Spectroscopy: If this compound has a distinct chromophore, UV-Vis spectroscopy can be a simpler and faster method for quantification. A Beer-Lambert law calibration curve is constructed to relate absorbance to concentration[9][10].
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method for solubility determination.
Part 4: Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound. Understanding these is crucial for controlling and optimizing its dissolution.
Effect of Solvent Polarity
Based on its hydrophilic nature (XLogP3-AA = -0.2) and the presence of hydrogen bonding moieties, this compound is expected to be most soluble in polar solvents. A qualitative prediction of its solubility in common laboratory solvents is presented in Table 2.
Table 2: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High (Polar, Protic) | High | Strong hydrogen bonding and dipole-dipole interactions. |
| Ethanol | High (Polar, Protic) | High | Similar to water, with the ethyl group potentially providing some interaction with the pyrimidine ring. |
| Methanol | High (Polar, Protic) | High | Similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | High (Polar, Aprotic) | High | Strong dipole-dipole interactions and hydrogen bond accepting capability. |
| Acetone | Medium (Polar, Aprotic) | Moderate | Dipole-dipole interactions are possible, but lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |
| Dichloromethane | Low (Nonpolar) | Low | Limited interactions with the polar functional groups of the solute. |
| Hexane | Very Low (Nonpolar) | Very Low | Primarily van der Waals forces, which are insufficient to overcome the cohesive forces of the solute. |
Effect of Temperature
The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with increasing temperature[6]. This relationship can be described by the van't Hoff equation. For practical purposes in a laboratory setting, it is important to experimentally determine the solubility at different temperatures relevant to the intended application.
Effect of pH
The pyrimidine ring in this compound contains two nitrogen atoms that can be protonated in acidic conditions. The pKa of the conjugate acid of pyrimidine is approximately 1.3. Therefore, at pH values below its pKa, this compound will exist as a cationic species. This ionization will significantly increase its solubility in aqueous media due to ion-dipole interactions with water molecules[11][12]. Conversely, in neutral and basic solutions, it will be in its neutral form. A pH-solubility profile is therefore essential for understanding its behavior in different physiological environments and for the development of oral dosage forms.
Part 5: Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the key aspects related to the solubility of this compound. While specific quantitative data remains to be extensively published, the theoretical principles and experimental methodologies outlined here provide a robust framework for researchers and drug development professionals.
The physicochemical properties of this compound strongly suggest a favorable solubility profile in polar solvents, a hypothesis supported by data from its structural analogue. The detailed protocol for the shake-flask method, coupled with appropriate analytical techniques, empowers scientists to generate the precise solubility data required for their specific applications.
Future experimental work should focus on systematically determining the quantitative solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures and pH values. Such data will be invaluable for the continued development of this important pyrimidine derivative and will contribute significantly to the broader understanding of structure-solubility relationships in heterocyclic chemistry.
References
- 1. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. shimadzu.com [shimadzu.com]
- 10. A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Hydroxyl Group: A Technical Guide to the Research Applications of Pyrimidine-Based Alcohols
Introduction: Beyond the Core Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of bioactive molecules and functional materials.[1][2] While much attention is rightfully given to the core heterocyclic structure, the strategic placement of functional groups often dictates the specific biological activity and photophysical properties of these compounds. Among these, the hydroxyl group, particularly in the form of a hydroxymethyl substituent, plays a critical and often underappreciated role. The presence of a primary alcohol on the pyrimidine scaffold introduces a site for hydrogen bonding, a potential point of metabolic transformation, and a versatile handle for further chemical modification, significantly influencing the molecule's interaction with biological targets and its performance in material applications.[3][4]
This in-depth technical guide will explore the diverse and potent research applications of pyrimidine-based alcohols. Moving beyond a simple catalog of compounds, we will delve into the causal relationships between the presence and position of the hydroxyl group and the observed biological and photophysical phenomena. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of pyrimidine-based alcohols in their own investigations.
I. Anticancer Therapeutics: The Hydroxymethyl Group as a Potentiator of Cytotoxicity
The hydroxymethyl group has been identified as a key pharmacophore in a variety of pyrimidine-based anticancer agents. Its presence can enhance cytotoxicity, influence selectivity, and provide a locus for prodrug strategies.
A. Enhancing Cytotoxicity through Strategic Hydroxylation
Research has demonstrated that the introduction of a hydroxymethyl group onto a pyrimidine scaffold can dramatically increase its anticancer activity. For instance, the hydroxylation of 4-[(4-chlorobenzyl)sulphanyl]-5,6-dimethyl-2-phenylpyrimidine to its 5-hydroxymethyl derivative leads to a significant enhancement in cytotoxicity against various cancer cell lines, including HeLa, K562, and CFPAC.[3] This increased potency is often attributed to the ability of the hydroxyl group to form crucial hydrogen bonds with amino acid residues in the active site of target enzymes, thereby improving binding affinity.[5]
A series of ortho-, meta-, and para-N1-[(hydroxymethylphenyl)methyl]pyrimidines have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines.[6] Notably, the ortho-substituted derivatives demonstrated significant growth inhibitory effects, particularly against leukemia cell lines, with GI50 values in the sub-micromolar to low micromolar range.[6]
B. Mechanism of Action: Beyond Simple Binding
The mechanism by which hydroxymethylpyrimidines exert their anticancer effects is multifaceted. While enhanced binding to target proteins is a key factor, other mechanisms are also at play. One proposed mechanism, drawing parallels with N-(hydroxymethyl)melamines, involves the local release of formaldehyde, a highly cytotoxic agent that can induce DNA-protein crosslinks.[7]
Another critical area of investigation is the role of pyrimidine-based alcohols as kinase inhibitors. The Aurora kinases, for example, are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis and are frequently overexpressed in human cancers.[8][9] Pyrimidine-based scaffolds are a common feature of many Aurora kinase inhibitors.[8][10] The strategic incorporation of a hydroxyl group can improve the binding affinity and selectivity of these inhibitors by forming hydrogen bonds within the ATP-binding pocket of the kinase.
Experimental Protocol: Synthesis of N1-[(hydroxymethylphenyl)methyl]pyrimidine Derivatives [6]
This protocol outlines the general procedure for the synthesis of N1-[(hydroxymethylphenyl)methyl]pyrimidines via the alkylation of pyrimidine bases with α,α'-dichloroxylenes followed by hydrolysis.
Materials:
-
Appropriate pyrimidine base (e.g., uracil, thymine)
-
ortho-, meta-, or para-α,α'-dichloroxylene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrimidine base (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding α,α'-dichloroxylene (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N1-[(chloromethylphenyl)methyl]pyrimidine intermediate is then subjected to acid-catalyzed hydrolysis by dissolving it in a mixture of acetone and 1N HCl and stirring at room temperature for 4-6 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired N1-[(hydroxymethylphenyl)methyl]pyrimidine.
II. Antiviral Agents: The Role of the Hydroxyl Group in Nucleoside Analogs
Pyrimidine-based nucleoside analogs are a cornerstone of antiviral therapy. The hydroxyl groups on the sugar or sugar-mimicking moiety are critical for their mechanism of action, which typically involves phosphorylation by viral or cellular kinases and subsequent incorporation into the growing viral DNA or RNA chain, leading to chain termination.
A. Acyclic Nucleoside Analogs
Acyclic nucleoside analogs, which feature a flexible side chain in place of the rigid sugar ring, have been extensively investigated as antiviral agents.[11][12] A key example is the class of 1-[(2-hydroxyethoxy)methyl]pyrimidines.[11] The presence of the terminal hydroxyl group is essential for the initial phosphorylation step, which is a prerequisite for antiviral activity. However, in the case of some 1-[(2-hydroxyethoxy)methyl]pyrimidines, a lack of substrate properties toward herpes simplex virus-induced thymidine kinase resulted in little to no antiviral activity.[11] This highlights the critical importance of the overall structure in ensuring recognition by viral enzymes.
B. Structure-Activity Relationships in Pyrimidine Nucleosides
Structure-activity relationship (SAR) studies of pyrimidine nucleosides against HIV-1 have underscored the importance of the hydroxyl groups on the sugar moiety.[13] For instance, modification of the 5'-hydroxy group in 3'-azido-3'-deoxythymidine (AZT) analogs markedly reduces antiviral activity.[13] This is because the 5'-hydroxyl group is the primary site of phosphorylation by cellular kinases to form the active triphosphate metabolite.
The antiviral activity of pyrimidine nucleoside analogues is also influenced by factors such as lipophilicity.[14] A tendency for higher antiviral activity at lower lipophilicity has been observed, which is likely due to better transport of the compounds into the cell.[14]
III. Materials Science: Pyrimidine-Based Alcohols as Fluorescent Probes
The unique photophysical properties of the pyrimidine scaffold can be finely tuned by the introduction of substituents, including the hydroxyl group. This has led to the development of pyrimidine-based alcohols as fluorescent probes for a variety of applications, from the detection of metal ions to the imaging of biological processes.
A. Fluorescent Chemosensors for Metal Ion Detection
Pyrimidine-based fluorescent probes have been developed for the selective detection of various metal ions.[15][16] The hydroxyl group can act as a binding site for the metal ion, and this interaction can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement. For example, a pyrimidine-derived Schiff base with a phenol hydroxyl group has been synthesized as a chemosensor for Al³⁺ ions.[17] The binding of Al³⁺ to the sensor leads to a significant fluorescence enhancement due to chelation-induced enhanced fluorescence (CHEF).[17]
B. The Hydroxymethyl Group as a Fluorescence Modulator
The hydroxymethyl group can also act as a modulator of the intrinsic fluorescence of the pyrimidine ring. Studies on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have shown that the hydroxymethyl moiety can act as an enhancer of fluorescence intensity in many cases.[4][18][19][20] This enhancement is thought to occur through a spatial non-covalent interaction of the hydroxyl non-bonding electrons with the aromatic rings.[4] However, in some contexts, the hydroxymethyl substituent has been observed to decrease fluorescence intensity, highlighting the complex interplay of electronic and steric effects in determining the photophysical properties of these molecules.[4]
Experimental Protocol: Synthesis of a Pyrimidine-Based Schiff Base Chemosensor [17]
This protocol describes the synthesis of a pyrimidine-derived Schiff base fluorescent chemosensor for Al³⁺ detection.
Materials:
-
2,6-diformyl-4-methyl-phenol
-
(4,6-dimethyl-pyrimidin-2-yl)-hydrazine
-
Methanol
-
HEPES buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve 2,6-diformyl-4-methyl-phenol (1.0 eq) in methanol.
-
Add (4,6-dimethyl-pyrimidin-2-yl)-hydrazine (2.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain the pyrimidine-derived Schiff base (HL).
-
For fluorescence studies, prepare a stock solution of the chemosensor in DMSO.
-
The fluorescence behavior can be investigated in a DMSO:H₂O (8:2, v/v) solution containing HEPES buffer (pH 7.4).
IV. Future Directions and Conclusion
The research applications of pyrimidine-based alcohols are diverse and continue to expand. In the realm of anticancer drug discovery, the focus will likely be on developing more selective kinase inhibitors by exploiting the hydrogen-bonding capabilities of the hydroxyl group. Furthermore, the development of prodrugs that mask the hydroxyl group to improve pharmacokinetic properties and then release the active alcohol at the tumor site is a promising strategy.
In antiviral research, the design of novel acyclic nucleoside analogs with optimized side chains containing hydroxyl groups for enhanced recognition by viral polymerases remains a key area of interest. For materials science, the development of "turn-on" fluorescent probes with high selectivity and sensitivity for various analytes, including biologically important metal ions and pH, will continue to be a major focus. The ability to fine-tune the photophysical properties of pyrimidine-based alcohols through subtle structural modifications makes them highly attractive candidates for the development of advanced molecular sensors and imaging agents.
Diagrams
Synthesis and Bio-application Workflow
Caption: General workflow for the synthesis and application of pyrimidine-based alcohols.
Mechanism of Action: Kinase Inhibition
Caption: Competitive inhibition of a kinase by a pyrimidine-based alcohol.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Properties of N1-(Hydroxymethyl Phenylmethyl) Pyrimidine Derivatives and their Intermediates | Bentham Science [eurekaselect.com]
- 7. The role of the N-(hydroxymethyl)melamines as antitumour agents: mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine acyclic nucleosides, 1-[(2-Hydroxyethoxy)methyl]pyrimidines as candidate antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyclic nucleosides as antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 17. jetir.org [jetir.org]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Pyrimidin-2-yl)ethanol
Introduction
2-(Pyrimidin-2-yl)ethanol is a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrimidine core is a key pharmacophore found in numerous therapeutic agents, and the hydroxyethyl substituent provides a versatile handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of this compound from readily available starting materials is, therefore, of significant interest to researchers in the pharmaceutical and biotechnology sectors.
This document provides a detailed, two-step synthetic route for the preparation of this compound, commencing from the commercially available precursor, 2-aminopyrimidine. The described methodology is robust, scalable, and relies on well-established organometallic chemistry, making it suitable for implementation in a standard research or process development laboratory.
Synthetic Strategy: A Two-Step Approach
Direct C-H functionalization of the pyrimidine ring at the 2-position with a hydroxyethyl group is challenging due to the electron-deficient nature of the heterocycle. A more reliable and regioselective approach involves the initial introduction of a halogen at the 2-position, which then serves as a synthetic handle for the desired C-C bond formation. The chosen strategy is a two-step process:
-
Step 1: Diazotization and Halogenation (Sandmeyer-type Reaction) : Conversion of 2-aminopyrimidine to 2-chloropyrimidine.
-
Step 2: Grignard Reaction and Ethoxylation : Formation of a 2-pyrimidyl Grignard reagent from 2-chloropyrimidine, followed by a nucleophilic ring-opening reaction with ethylene oxide.
This approach ensures high regioselectivity and provides a reliable route to the target molecule.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Chloropyrimidine
This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable chemical preparations.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminopyrimidine | ≥98% | Major Chemical Supplier | |
| Hydrochloric Acid (conc.) | ACS Reagent | Major Chemical Supplier | |
| Sodium Nitrite | ACS Reagent | Major Chemical Supplier | |
| Sodium Hydroxide | ACS Reagent | Major Chemical Supplier | For neutralization |
| Diethyl Ether | Anhydrous | Major Chemical Supplier | For extraction |
| Sodium Sulfate | Anhydrous | Major Chemical Supplier | For drying |
| Isopentane | Reagent Grade | Major Chemical Supplier | For recrystallization |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 500 mL of concentrated hydrochloric acid and cool to 0 °C in an ice-salt bath.
-
With vigorous stirring, add 142 g (1.5 moles) of 2-aminopyrimidine portion-wise, ensuring the temperature remains below 10 °C. Continue stirring until a homogeneous solution is obtained.
-
Cool the solution to between -15 °C and -10 °C. Cooling below -15 °C may cause the mixture to solidify.[1]
-
Prepare a solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred 2-aminopyrimidine solution over approximately 60 minutes. Maintain the reaction temperature between -15 °C and -10 °C throughout the addition. Caution: Nitrogen oxides are evolved during this step.[1]
-
After the addition is complete, continue stirring for an additional hour, allowing the temperature to rise to -5 °C.
-
Carefully neutralize the reaction mixture to a pH of approximately 7 by the slow addition of a 30% aqueous sodium hydroxide solution. The temperature must be maintained below 0 °C during neutralization to prevent decomposition of the product.[1]
-
The precipitated solid, a mixture of 2-chloropyrimidine and sodium chloride, is collected by vacuum filtration.
-
Immediately extract the cold, filtered solid and the filtrate with four 75 mL portions of cold diethyl ether. Prompt extraction is crucial to minimize product decomposition.[1]
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Remove the diethyl ether by rotary evaporation.
-
Recrystallize the crude product from isopentane to yield white crystals of 2-chloropyrimidine.
Expected Yield: 60-70%
Part 2: Synthesis of this compound
This part of the protocol involves the formation of a Grignard reagent and its subsequent reaction with ethylene oxide. Grignard reactions are moisture-sensitive, and all glassware should be thoroughly dried, and anhydrous solvents must be used.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloropyrimidine | As prepared in Part 1 | - | |
| Magnesium Turnings | Grignard Grade | Major Chemical Supplier | |
| Iodine | ACS Reagent | Major Chemical Supplier | As initiator |
| Tetrahydrofuran (THF) | Anhydrous | Major Chemical Supplier | |
| Ethylene Oxide | ≥99.5% | Major Chemical Supplier | Caution: Highly flammable and toxic gas. |
| Ammonium Chloride | ACS Reagent | Major Chemical Supplier | For quenching |
| Ethyl Acetate | Reagent Grade | Major Chemical Supplier | For extraction |
| Brine | Saturated NaCl solution | Lab Prepared |
Procedure:
-
Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of inert gas (e.g., nitrogen or argon) and allow to cool.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-chloropyrimidine solution to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 2-chloropyrimidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2-pyrimidylmagnesium chloride.
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of ethylene oxide (1.1 equivalents) in cold, anhydrous THF. Extreme caution should be exercised when handling ethylene oxide due to its high reactivity and toxicity. [3][4]
-
Slowly add the ethylene oxide solution to the cold Grignard reagent with vigorous stirring. The reaction is a nucleophilic attack of the Grignard reagent on the epoxide ring.[2][5]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford this compound as the final product.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons and the two methylene groups of the hydroxyethyl side chain. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (124.14 g/mol ).[6] The fragmentation pattern can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.
-
Sodium Nitrite: Oxidizing agent and toxic.
-
Diethyl Ether and THF: Highly flammable. Avoid open flames and sources of ignition.
-
Ethylene Oxide: Extremely flammable, carcinogenic, and highly toxic.[3] It should only be handled by trained personnel in a well-ventilated area, and appropriate safety measures must be in place to prevent exposure.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of 2-chloropyrimidine | Temperature not maintained during diazotization or neutralization. | Ensure precise temperature control, especially during the addition of sodium nitrite and the neutralization step.[1] |
| Decomposition of the product before extraction. | Perform the filtration and extraction steps promptly after neutralization.[1] | |
| Step 2: Grignard reaction fails to initiate | Magnesium is not activated. | Use fresh, high-quality magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. |
| Presence of moisture in the reaction setup. | Thoroughly flame-dry all glassware and use anhydrous solvents. | |
| Step 2: Low yield of this compound | Incomplete formation of the Grignard reagent. | Ensure the reaction mixture is refluxed for a sufficient time after the addition of 2-chloropyrimidine. |
| Inefficient reaction with ethylene oxide. | Ensure the ethylene oxide is added slowly at low temperature to the Grignard reagent. |
Conclusion
The synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and development. The two-step approach, involving the formation of a 2-chloropyrimidine intermediate followed by a Grignard reaction with ethylene oxide, offers excellent regioselectivity and good overall yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 3. osha.gov [osha.gov]
- 4. research.arizona.edu [research.arizona.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for the Preparation of 2-(Pyrimidin-2-yl)ethanol: A Comprehensive Guide for Researchers
Abstract
This document provides a detailed protocol for the synthesis of 2-(Pyrimidin-2-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the hydroxymethylation of 2-methylpyrimidine, a readily available starting material. The protocol outlines a robust and reproducible method involving the lithiation of 2-methylpyrimidine followed by a reaction with formaldehyde. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. It offers in-depth explanations of the experimental choices, safety precautions, and characterization techniques to ensure a successful and safe synthesis.
Introduction
Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The introduction of a hydroxyethyl group at the 2-position of the pyrimidine ring, as in this compound, provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. The target molecule's structural analogue, 2-(pyridin-2-yl)ethanol, is known for its applications in the synthesis of various biologically active compounds. This protocol details a reliable method for the preparation of this compound, focusing on a scientifically sound and safe laboratory practice.
The chosen synthetic strategy involves the deprotonation of the acidic methyl protons of 2-methylpyrimidine using a strong base, followed by the nucleophilic addition of the resulting carbanion to formaldehyde. This method is analogous to the well-established hydroxymethylation of picolines and other methyl-substituted N-heterocycles.[1]
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for the synthesis of this compound.
Safety Precautions
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, which means it can ignite spontaneously on contact with air. [2]It also reacts violently with water. [3]All manipulations involving n-BuLi must be performed under an inert atmosphere (argon or nitrogen) using proper air-free techniques (e.g., Schlenk line or glovebox). [4]Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves. [5]Have a Class D fire extinguisher (for combustible metals) and a container of sand readily available.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and the purity of the final product. A typical eluent is 50% ethyl acetate in hexanes. The product should appear as a single spot under UV light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. [6][7][8]The expected signals in the ¹H NMR spectrum would include a triplet for the pyrimidine proton, a doublet for the other two pyrimidine protons, and two triplets for the ethyl chain protons, along with a broad singlet for the hydroxyl proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete lithiation | Ensure all reagents and solvents are strictly anhydrous. Check the quality of the n-BuLi; it can degrade over time. Consider titrating the n-BuLi solution before use. |
| Inactive paraformaldehyde | Use freshly opened or properly stored paraformaldehyde. | |
| Low reaction temperature | Ensure the reaction temperature is maintained at -78 °C during lithiation and the initial addition of paraformaldehyde. | |
| Complex mixture of products | Reaction temperature too high during lithiation | Add n-BuLi slowly and maintain the temperature below -70 °C. |
| Reaction quenched with water | Use saturated aqueous ammonium chloride for a milder quench. | |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable building block for their drug discovery and development endeavors. The detailed explanation of the rationale behind each step aims to provide a deeper understanding of the chemical principles involved, allowing for informed modifications and troubleshooting if necessary.
References
- 1. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. fishersci.com [fishersci.com]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purdue.edu [purdue.edu]
- 6. Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-(Pyrimidin-2-yl)ethanol in Modern Drug Discovery: A Guide for Researchers
Introduction: The Pyrimidine Scaffold and the Unique Role of the 2-Ethanol Substituent
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous natural molecules and synthetic drugs.[1][2] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[1] In drug design, the pyrimidine core is prized for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. This has led to a plethora of FDA-approved drugs containing the pyrimidine motif for a wide array of diseases, including cancers and infectious diseases.[2]
This guide focuses on a particularly valuable, yet perhaps underutilized, precursor in the medicinal chemist's toolbox: 2-(Pyrimidin-2-yl)ethanol . The strategic importance of this molecule lies in the combination of the bio-active pyrimidine core with a versatile two-carbon linker terminating in a primary alcohol. This hydroxyl group serves as a key functional handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.
This document will provide a detailed exploration of the synthesis of this compound, its subsequent derivatization into therapeutically relevant scaffolds, and protocols for key transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
Core Synthesis of this compound: A Foundational Protocol
A robust and scalable synthesis of the title compound is paramount for its widespread application. While multiple synthetic routes to pyrimidines exist, a common and effective method for introducing a 2-hydroxyethyl group involves the reaction of a 2-halopyrimidine with a suitable two-carbon synthon. A plausible and effective approach involves the generation of a pyrimidin-2-yl Grignard reagent followed by reaction with ethylene oxide.
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from the readily available 2-bromopyrimidine. The causality behind this choice lies in the reliable formation of the Grignard reagent from the bromo-substituted pyrimidine, which can then act as a nucleophile to attack the electrophilic carbon of ethylene oxide, leading to the desired product after acidic workup.
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound via Grignard reaction.
Materials:
-
2-Bromopyrimidine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethylene oxide (as a solution in THF or bubbled as a gas)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 2-bromopyrimidine (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts (as evidenced by bubbling and disappearance of the iodine color), add the remaining 2-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylene oxide (1.5 equivalents) in anhydrous THF dropwise. Caution: Ethylene oxide is a toxic and flammable gas. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Analytical Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the two methylene groups of the ethanol chain, as well as a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the pyrimidine ring carbons and the two carbons of the ethanol substituent. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₆H₈N₂O, MW: 124.14 g/mol ).[3][4] |
| HPLC | A single major peak indicating the purity of the compound. |
Derivatization of this compound: Gateway to Diverse Scaffolds
The true utility of this compound in drug discovery lies in the versatility of its hydroxyl group. This functional handle can be readily transformed into a variety of other functionalities, enabling the synthesis of diverse libraries of compounds for biological screening.
A. Esterification: Modulating Lipophilicity and Prodrug Strategies
Esterification of the primary alcohol allows for the introduction of a wide range of acyl groups, which can modulate the lipophilicity, metabolic stability, and cell permeability of the parent molecule. Furthermore, esterification is a common strategy for creating prodrugs, where the ester is cleaved in vivo to release the active parent compound.
Diagram 2: Esterification of this compound
References
- 1. research.unl.pt [research.unl.pt]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of 2-(Pyrimidin-2-yl)ethanol in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Abstract
The pyrimidine ring is a cornerstone scaffold in the design of potent and selective kinase inhibitors, largely owing to its bioisosteric resemblance to the adenine core of ATP. This allows for critical hydrogen bonding interactions within the hinge region of the kinase active site. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the versatile building block, 2-(Pyrimidin-2-yl)ethanol, in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its application, provide detailed, field-proven synthetic protocols, and discuss the characterization and purification of these valuable compounds.
Introduction: The Pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, kinase inhibitors have emerged as a highly successful class of therapeutics.[2] The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4] Its significance lies in its ability to mimic the purine ring of ATP, the natural substrate for kinases.[2] Specifically, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, forming key interactions with the backbone amide hydrogens of the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.[5]
The strategic incorporation of a 2-hydroxyethyl group at the 2-position of the pyrimidine ring, as in this compound, offers several advantages in drug design:
-
Versatile Handle for Further Functionalization: The primary alcohol of this compound serves as a convenient synthetic handle for introducing a wide variety of substituents. This allows for the exploration of the solvent-exposed region of the kinase active site, which can significantly impact inhibitor potency and selectivity.
-
Improved Physicochemical Properties: The ethanol moiety can enhance the solubility and other ADME (absorption, distribution, metabolism, and excretion) properties of the final compound, which are critical for its development as a drug candidate.[3]
-
Potential for Additional Interactions: The hydroxyl group itself, or the ether/ester linkages derived from it, can form additional hydrogen bonds or other favorable interactions with amino acid residues in the kinase active site, further enhancing binding affinity.
This guide will provide a comprehensive overview of the synthesis of this compound and its application in the construction of a representative kinase inhibitor, complete with detailed experimental protocols.
Synthesis of the Key Building Block: this compound
The reliable synthesis of high-purity starting materials is paramount in drug discovery. A robust and scalable synthesis of this compound has been reported, proceeding in a three-step sequence from commercially available 2-chloropyrimidine.[6]
Synthetic Workflow Diagram
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-(Pyrimidin-2-yl)ethanol for Biological Screening Library Synthesis
Abstract & Strategic Overview
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of essential nucleic acids and a vast number of therapeutic agents with activities ranging from anticancer to antimicrobial.[1][2][3][4] The strategic modification of privileged scaffolds is a proven method for navigating chemical space to uncover novel structure-activity relationships (SAR). This application note provides a detailed guide for the derivatization of 2-(Pyrimidin-2-yl)ethanol, a versatile starting material featuring a reactive primary alcohol. We present robust, adaptable protocols for creating a diverse library of esters, ethers, and carbamates, suitable for high-throughput screening (HTS) campaigns.[5][6][7] The methodologies are designed for both manual and automated synthesis platforms, with a focus on reaction efficiency, purification, and rigorous quality control necessary for generating high-fidelity biological data.
Rationale & Molecular Design
The primary hydroxyl group of this compound is the key synthetic handle for diversification. By modifying this position, researchers can systematically probe the steric and electronic requirements of a target binding pocket while minimally altering the core pyrimidine pharmacophore, which may be crucial for initial target recognition.
Our derivatization strategy focuses on three robust and orthogonal reaction classes:
-
Esterification: Introduces a wide variety of R-groups and explores interactions via hydrogen bond acceptors.
-
Etherification: Provides more metabolically stable analogues compared to esters and allows for the introduction of flexible or rigid linkers.
-
Carbamate Formation: Acts as a stable amide isostere, offering both hydrogen bond donor and acceptor capabilities, and is a common functional group in approved drugs.[8]
This approach enables the creation of a compound library with diverse physicochemical properties, increasing the probability of identifying active "hits" in a biological screen.[9][10]
Workflow for Library Generation and Screening
The overall process, from starting material to a screening-ready compound plate, follows a logical and quality-controlled pathway. This ensures that the final compounds are of sufficient purity and identity to yield reliable biological results.[11]
Caption: High-level workflow from scaffold selection to biological assay.
Chemical Derivatization Strategies
The following diagram illustrates the three primary derivatization pathways from the parent alcohol.
Caption: Core derivatization pathways for library synthesis.
Protocols for Derivatization
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Esterification via Acyl Chlorides
This protocol is highly efficient and proceeds under mild conditions, making it ideal for creating a diverse ester library. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical to scavenge the HCl byproduct without competing in the reaction.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M), add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, dissolves starting materials, and is easily removed. Anhydrous conditions prevent hydrolysis of the acyl chloride. |
| Base | Triethylamine (TEA) | Scavenges HCl byproduct, driving the reaction to completion. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction; room temperature is sufficient for completion. |
| Stoichiometry | Slight excess of acyl chloride | Ensures complete consumption of the core alcohol. |
Protocol 2: Etherification via Williamson Synthesis
This classic Sₙ2 reaction is robust for forming ethers from primary alcohols. A strong base like sodium hydride (NaH) is required to deprotonate the alcohol, forming a potent nucleophile.
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (0.2 M).
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq).
-
Heat the reaction mixture (typically 50-80 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature and carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography or preparative HPLC.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that solvate the cation but not the nucleophilic alkoxide, increasing reactivity. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol. |
| Atmosphere | Inert (N₂ or Argon) | Prevents NaH and the resulting alkoxide from reacting with atmospheric moisture. |
| Electrophiles | Primary alkyl halides (R-I, R-Br) | Best for Sₙ2; secondary halides may lead to elimination byproducts. |
Protocol 3: Carbamate Formation via Isocyanates
This reaction is typically very clean and high-yielding, often requiring no catalyst. It proceeds rapidly at room temperature, making it highly suitable for parallel synthesis.[12][13]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).
-
Add the desired isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction for 1-3 hours. Monitor progress by TLC or LC-MS. For less reactive isocyanates, a catalytic amount of dibutyltin dilaurate (DBTDL) can be added.
-
If the reaction goes to completion and is clean, the solvent can be evaporated directly.
-
If necessary, quench any remaining isocyanate with a small amount of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography or trituration if the product is a solid.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Inert solvents that facilitate the reaction. Anhydrous conditions prevent isocyanate polymerization. |
| Reagent | Isocyanate (R-N=C=O) | Highly electrophilic, reacts readily with the alcohol nucleophile. |
| Catalyst | None (typically) or DBTDL | The reaction is often spontaneous. DBTDL can be used to accelerate slow reactions. |
| Workup | Direct concentration or simple quench | The reaction is an addition with no byproducts, simplifying purification. |
Compound Characterization & Quality Control
For any screening library, ensuring the identity and purity of each compound is paramount to avoid false positives or negatives.[11]
Recommended QC Workflow:
-
Crude Analysis (LC-MS): A quick injection of the crude reaction mixture to confirm the presence of the desired product mass and estimate conversion.
-
Purity Analysis (HPLC-UV/MS): After purification, each compound should be analyzed by HPLC with UV and MS detection to determine purity, typically aiming for >95%.
-
Structural Confirmation (¹H NMR): For a representative subset of the library, ¹H NMR should be used to confirm the structure, especially the successful incorporation of the new R-group.
Table of Expected Analytical Data (Example)
| Structure | R-Group | Derivative Type | Formula | MW | Expected [M+H]⁺ | Purity Target |
|---|
|
| Benzoyl | Ester | C₁₃H₁₂N₂O₂ | 228.25 | 229.1 | >95% | |
| Benzyl | Ether | C₁₃H₁₄N₂O | 214.27 | 215.1 | >95% | |
| Phenyl | Carbamate | C₁₃H₁₃N₃O₂ | 243.26 | 244.1 | >95% |
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the synthesis of a diverse chemical library based on the this compound scaffold. By employing these parallel synthesis-compatible esterification, etherification, and carbamate formation reactions, researchers can efficiently generate novel compounds for biological screening. Adherence to the described purification and quality control measures will ensure the integrity of the library, maximizing the potential for the discovery of new, biologically active molecules.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. labkey.com [labkey.com]
- 7. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput characterization and quality control of small-molecule combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Scale-up synthesis of 2-(Pyrimidin-2-yl)ethanol for preclinical studies
Application Note & Protocol
Topic: Scale-up Synthesis of 2-(Pyrimidin-2-yl)ethanol for Preclinical Studies
Abstract
This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key heterocyclic building block with significant potential in medicinal chemistry. The synthesis is designed to produce material of sufficient quantity and high purity (>98%) required for preclinical evaluation. The chosen synthetic route involves a Grignard reaction between 2-bromopyrimidine and ethylene oxide, a method selected for its efficiency and directness. This guide covers the detailed step-by-step protocol, process optimization, scale-up considerations, and rigorous analytical quality control methods, ensuring the final Active Pharmaceutical Ingredient (API) meets the stringent requirements for early-stage drug development.[1][2][3]
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine nucleus is a fundamental structural motif found in numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[4][5] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, enabling the introduction of a flexible two-carbon linker to the pyrimidine core.
The transition from laboratory-scale synthesis to producing kilogram quantities for preclinical toxicology and safety studies is a critical step in the drug development lifecycle.[2][8] This phase demands a process that is not only high-yielding but also reproducible, safe, and capable of consistently delivering an API of specified purity and quality. This application note addresses these challenges directly, providing a self-validating protocol grounded in established chemical principles.
Synthesis Strategy: Grignard Reaction Pathway
To achieve a direct and efficient synthesis, a Grignard reaction was selected as the core transformation. This classic organometallic reaction is well-suited for creating carbon-carbon bonds. The strategy involves two primary stages:
-
Formation of Pyrimidin-2-ylmagnesium bromide: 2-Bromopyrimidine is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.
-
Nucleophilic Ring-Opening of Ethylene Oxide: The Grignard reagent acts as a potent nucleophile, attacking one of the electrophilic carbons of ethylene oxide. This ring-opening reaction, followed by an aqueous workup, yields the desired primary alcohol, this compound.[9][10]
This pathway is advantageous due to its convergent nature and the ready availability of the starting materials.[11]
Overall Reaction Scheme
Caption: Synthesis pathway for this compound.
Detailed Synthesis Protocol (10 g Scale)
This protocol is designed for the synthesis of approximately 10 grams of this compound. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagent and Equipment Data
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles | Notes |
| 2-Bromopyrimidine | 4595-60-2 | 158.99 | 20.0 g | 0.126 | Limiting reagent |
| Magnesium Turnings | 7439-95-4 | 24.31 | 3.36 g | 0.138 | 1.1 eq |
| Iodine | 7553-56-2 | 253.81 | ~20 mg | catalytic | Initiator |
| Anhydrous THF | 109-99-9 | 72.11 | 250 mL | - | Solvent, must be dry |
| Ethylene Oxide | 75-21-8 | 44.05 | 6.1 g | 0.138 | 1.1 eq, as a ~1M solution in THF |
| Sat. aq. NH4Cl | - | - | 100 mL | - | Quenching agent |
| Ethyl Acetate | 141-78-6 | 88.11 | 300 mL | - | Extraction solvent |
| Anhydrous Na2SO4 | 7757-82-6 | 142.04 | ~20 g | - | Drying agent |
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon line, ice bath. All glassware must be oven-dried prior to use.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Part A: Formation of Pyrimidin-2-ylmagnesium bromide
-
Assemble the dry three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Place magnesium turnings (3.36 g) and a single crystal of iodine in the flask.
-
Flame-dry the apparatus under a flow of nitrogen to remove any residual moisture. Allow to cool to room temperature.
-
Add 50 mL of anhydrous THF to the flask.
-
Dissolve 2-bromopyrimidine (20.0 g) in 100 mL of anhydrous THF and load it into the dropping funnel.
-
Add approximately 10 mL of the 2-bromopyrimidine solution to the magnesium suspension. The brownish color of the iodine should fade, and gentle bubbling should indicate the initiation of the reaction. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining 2-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.
Part B: Reaction with Ethylene Oxide
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Slowly add the solution of ethylene oxide (6.1 g in ~138 mL THF) via a dropping funnel over 1 hour. Caution: Ethylene oxide is a toxic and flammable gas.[12][13] The reaction is exothermic; maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the Grignard reagent is consumed.
Part C: Work-up and Purification
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[14]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure solid or oil.
Scale-Up & Process Optimization Insights
Scaling this synthesis for preclinical manufacturing requires careful attention to process parameters to ensure safety, consistency, and purity.[3][15]
-
Purity of Starting Materials: The use of high-purity 2-bromopyrimidine and, critically, anhydrous THF is paramount. Residual water will quench the Grignard reagent, drastically reducing the yield.[14]
-
Temperature Control: The Grignard formation and the reaction with ethylene oxide are both highly exothermic. On a larger scale, a jacketed reactor with a chiller is necessary for efficient heat removal to prevent runaway reactions and the formation of side products.
-
Reagent Addition: For larger scales, controlled addition of reagents via a calibrated pump is superior to a dropping funnel for maintaining a consistent reaction rate and temperature profile.
-
Troubleshooting Low Yields: Low yields are often traced back to impure reagents, moisture in the system, or poor Grignard formation.[14] Ensure all glassware is meticulously dried and the system is kept under a positive pressure of inert gas.
Quality Control for Preclinical API
The final product must be rigorously characterized to confirm its identity and purity, ensuring it is suitable for preclinical studies.[1][2]
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Identity | Mass Spectrometry | Corresponds to the molecular weight [M+H]⁺ |
| Purity | HPLC | ≥ 98.0% |
| Residual Solvents | GC-HS | To be defined based on ICH guidelines |
Expected Analytical Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.70 (d, 2H), 7.20 (t, 1H), 4.10 (t, 2H), 3.20 (t, 2H), ~2.5 (br s, 1H, OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.0, 157.0, 119.5, 61.0, 40.0. |
| MS (ESI+) | m/z: 125.1 [M+H]⁺. Molecular Formula: C₆H₈N₂O. Molecular Weight: 124.14 g/mol .[16] |
| HPLC | Purity assessment using a C18 column with a mobile phase of acetonitrile/water. |
References
- 1. renejix.com [renejix.com]
- 2. agnopharma.com [agnopharma.com]
- 3. API Process Development & Manufacture | Evotec [evotec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cphi-online.com [cphi-online.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 13. Ethylene oxide as a major factor in DNA and RNA evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 114072-02-5 | this compound - Moldb [moldb.com]
Application Note: 2-(Pyrimidin-2-yl)ethanol as a Versatile Scaffold for Novel Therapeutic Agents
Abstract
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of DNA, RNA, and numerous FDA-approved drugs.[1][2][3] This application note provides an in-depth guide to the strategic use of 2-(Pyrimidin-2-yl)ethanol, a highly versatile building block, in the synthesis of innovative therapeutic agents. We will explore its chemical reactivity, detail robust synthetic protocols for creating diverse molecular libraries, and present a case study focused on the development of kinase inhibitors, a critical class of anticancer agents.[1][2][4] This guide is designed to equip researchers with both the theoretical understanding and practical methodologies required to leverage this powerful scaffold in drug discovery programs.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine core is a privileged structure in drug design, largely due to its ability to form critical hydrogen bonds with biological targets like protein kinases.[2] Kinases, which regulate cellular processes, are often dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention.[1][3] Molecules built upon the pyrimidine framework have shown significant promise as inhibitors of Aurora kinases (AURK) and Polo-like kinases (PLK), both of which are key regulators of the cell cycle.[1][3]
This compound emerges as a particularly valuable starting material. Its structure combines the bio-active pyrimidine ring with a reactive primary alcohol on an ethyl linker. This hydroxyl group serves as a versatile synthetic handle, allowing for the facile introduction of diverse functional groups and the construction of complex molecules with tailored pharmacological profiles.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | PubChem[5] |
| Molecular Weight | 124.14 g/mol | PubChem[5] |
| XLogP3-AA | -0.2 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Topological Polar Surface Area | 46 Ų | PubChem[5] |
Core Synthetic Strategies and Protocols
The primary alcohol of this compound is the key to its synthetic utility. This group can be readily transformed into ethers, esters, and other functionalities, enabling the exploration of a vast chemical space. Below, we detail two foundational, field-proven protocols for its derivatization.
O-Alkylation (Etherification) via Williamson Synthesis
Ether linkages are common in drug molecules due to their relative stability and ability to modulate properties like solubility and lipophilicity. The Williamson ether synthesis is a classic and reliable method for this transformation.
Causality and Expert Insights: This protocol is chosen for its straightforward nature when working with reactive alkyl halides. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the alcohol, forming a potent nucleophile (the alkoxide) that readily displaces the halide. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic compounds. This method is ideal for creating libraries where the R-group is introduced via a simple alkyl halide.
Protocol 1: General Williamson Ether Synthesis
Objective: To synthesize 2-(2-(benzyloxy)ethyl)pyrimidine as a representative example.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Characterization: Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ether. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
O-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds under mild conditions.[6][7] It is particularly advantageous for coupling with less reactive nucleophiles, such as phenols or other acidic pronucleophiles, and proceeds with a characteristic inversion of stereochemistry at a chiral center.[8][9]
Causality and Expert Insights: This method is superior to the Williamson synthesis when dealing with sensitive substrates or when the coupling partner is an acid (like a phenol or carboxylic acid) rather than an alkyl halide.[8] The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct.[8] The combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) activates the alcohol, turning the hydroxyl into a good leaving group.[9] The order of reagent addition can be critical; pre-forming the betaine by mixing PPh₃ and DEAD before adding the alcohol and nucleophile can sometimes improve yields.[9]
Protocol 2: General Mitsunobu Reaction
Objective: To couple this compound with 4-nitrophenol, a representative acidic nucleophile.
Materials:
-
This compound (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-nitrophenol (1.1 eq), and PPh₃ (1.5 eq). Dissolve the solids in anhydrous THF.
-
Activation & Coupling: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise over 10-15 minutes. A color change and/or formation of a precipitate is often observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC (typically 12-18 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide byproduct.
-
Purification: Purify the residue directly by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient). The triphenylphosphine oxide byproduct is typically less polar and will elute first.
-
Characterization: Combine the product-containing fractions, concentrate, and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Pathways
Diagrams are essential for visualizing the relationships between reagents and the overall experimental flow.
Reactivity of this compound
Caption: Core synthetic transformations of this compound.
General Experimental Workflow
Caption: A typical workflow for synthesis and purification.
Case Study: Application in Kinase Inhibitor Synthesis
Many potent kinase inhibitors feature a 2,4-diaminopyrimidine core.[4][10] this compound can serve as a precursor to scaffolds that, while not diaminopyrimidines themselves, can be elaborated into related structures or used to probe structure-activity relationships (SAR) by replacing an amine with an ether linkage.
Let's consider a hypothetical pathway where our scaffold is used to synthesize a molecule targeting an ATP-binding pocket. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP, while the side chain, derived from the ethanol moiety, can be designed to occupy hydrophobic pockets within the kinase domain.
Hypothetical Kinase Inhibitor Target Pathway
Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based drug.
Conclusion and Future Outlook
This compound is a cost-effective and highly adaptable starting material for the synthesis of novel therapeutic agents. The protocols and strategies outlined in this note demonstrate its utility in creating diverse libraries of compounds through robust and well-understood chemical transformations. Its application is particularly relevant in the discovery of kinase inhibitors, where the pyrimidine core continues to be a scaffold of immense interest.[1][2][4] By mastering the manipulation of this building block, drug discovery teams can accelerate their efforts to develop next-generation medicines for a range of human diseases.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
The Versatility of 2-(Pyrimidin-2-yl)ethanol: A Strategic Building Block in Medicinal Chemistry
The pyrimidine nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] This application note delves into the specific utility of a key derivative, 2-(Pyrimidin-2-yl)ethanol, as a versatile building block for the synthesis of novel therapeutic agents. We will explore its synthesis, applications in developing compounds with antioxidant and other potential therapeutic properties, and provide detailed protocols for its preparation and use, offering researchers and drug development professionals a comprehensive guide to leveraging this valuable synthon.
The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, have made it a highly attractive scaffold in drug design.[3] Consequently, pyrimidine derivatives have been successfully developed into a wide range of therapeutics, exhibiting activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][4] The strategic derivatization of the pyrimidine core allows for the fine-tuning of pharmacological activity, making the selection of appropriate building blocks a critical step in the drug discovery process.
This compound: A Key Intermediate
This compound is a valuable bifunctional molecule, possessing both a reactive hydroxyl group and the pharmacologically significant pyrimidine ring. This combination makes it an ideal starting material or intermediate for the synthesis of more complex molecules with diverse therapeutic potential.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H8N2O | ChemSynthesis |
| Molecular Weight | 124.14 g/mol | ChemSynthesis |
| Appearance | Not specified | - |
| Melting Point | Not available | ChemSynthesis |
| Boiling Point | Not available | ChemSynthesis |
Application in the Synthesis of Antioxidant Compounds
A notable application of this compound is in the synthesis of novel antioxidant agents. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The development of effective antioxidants is therefore a significant therapeutic goal.
A series of bis(2-(pyrimidin-2-yl)ethoxy)alkanes has been synthesized using this compound as the key precursor. These compounds have demonstrated promising antioxidant activity in various in vitro assays. The general synthetic scheme involves the etherification of this compound with different dibromoalkanes.
Caption: General workflow for the synthesis of antioxidant bis(2-(pyrimidin-2-yl)ethoxy)alkanes.
The antioxidant potential of these compounds is influenced by the length of the alkyl chain linking the two pyrimidine moieties, suggesting that the spatial arrangement of the pharmacophores is crucial for activity.
Broader Potential in Medicinal Chemistry
While the antioxidant application is well-documented, the utility of this compound extends to other therapeutic areas, largely informed by the vast chemical space of pyrimidine derivatives.
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology.[5] The hydroxyl group of this compound can serve as a handle for introducing side chains that can interact with the ATP-binding site of various kinases, potentially leading to the development of novel anticancer agents.[6]
-
Antiviral Agents: Pyrimidine analogues are the basis for numerous antiviral drugs.[7] this compound can be used to synthesize nucleoside and non-nucleoside analogues that may interfere with viral replication.
-
Anti-inflammatory Agents: Pyrimidine derivatives have been shown to possess anti-inflammatory properties.[8] The this compound core can be elaborated to create compounds that modulate inflammatory pathways.
Experimental Protocols
Synthesis of this compound
This protocol describes a four-step synthesis starting from 2-chloropyrimidine.
Step 1: Synthesis of diethyl 2-(pyrimidin-2-yl)malonate
-
To a stirred solution of diethyl malonate in dry dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
After the evolution of hydrogen ceases, add a solution of 2-chloropyrimidine in dry DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of ethyl 2-(pyrimidin-2-yl)acetate
-
Dissolve the diethyl 2-(pyrimidin-2-yl)malonate in dimethyl sulfoxide (DMSO).
-
Add sodium chloride (NaCl) and a small amount of water.
-
Heat the mixture to a temperature sufficient to induce decarboxylation (e.g., 140-160 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield the crude product.
-
Purify by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the ethyl 2-(pyrimidin-2-yl)acetate in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH4) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain this compound, which can be further purified by chromatography if necessary.
Caption: Four-step synthesis of this compound.
General Protocol for the Synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes
-
To a solution of this compound (2 equivalents) in a suitable solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add the desired dibromoalkane (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the resulting bis(2-(pyrimidin-2-yl)ethoxy)alkane by column chromatography.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block in medicinal chemistry. Its demonstrated utility in the synthesis of novel antioxidants, combined with the broad therapeutic potential of the pyrimidine scaffold, makes it a valuable tool for drug discovery and development professionals. The synthetic protocols provided herein offer a clear pathway for the preparation and utilization of this important intermediate. Future research should continue to explore the incorporation of this compound into a wider range of molecular architectures to unlock its full potential in the development of new therapies for a multitude of diseases.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrimidin-2-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(Pyrimidin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information provided herein is based on established principles of heterocyclic and organometallic chemistry, offering practical solutions to optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and direct approach involves the nucleophilic addition of a 2-pyrimidyl organometallic species to ethylene oxide. This seemingly straightforward reaction is, however, fraught with potential side reactions that can significantly impact yield and purity. This guide will address these challenges in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the generation and stability of the 2-pyrimidyl organometallic intermediate.
A1: Key areas to investigate include:
-
Inefficient Formation of the Organometallic Reagent: The initial step, forming either 2-lithiopyrimidine or a 2-pyrimidyl Grignard reagent from a 2-halopyrimidine, is critical. Incomplete reaction here directly translates to lower yields.
-
Troubleshooting:
-
Ensure your magnesium (for Grignard formation) is of high quality and properly activated.
-
Use freshly titrated organolithium reagents (e.g., n-BuLi, s-BuLi).
-
Strictly anhydrous conditions are paramount as Grignard and organolithium reagents react readily with water.[1]
-
-
-
Degradation of the Organometallic Intermediate: 2-Pyrimidyl organometallic compounds can be unstable, especially at elevated temperatures.
-
Troubleshooting:
-
Maintain low temperatures (typically -78 °C for lithiation) throughout the generation and subsequent reaction of the organometallic species.
-
-
-
Side Reactions of the Organometallic Reagent: Competing side reactions can consume your key intermediate.
-
Troubleshooting:
-
Slow, controlled addition of the organometallic solution to the ethylene oxide is recommended to minimize side reactions.
-
-
Q2: I am observing significant amounts of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
A2: The most probable high-molecular-weight byproduct is a bipyrimidine species, formed through the dimerization of the 2-pyrimidyl organometallic intermediate.
-
Mechanism of Dimerization: This occurs when the nucleophilic carbon of one 2-pyrimidyl organometallic molecule attacks the electrophilic C4 or C6 position of another pyrimidine ring. This is a known side reaction for reactive organometallic species of electron-deficient heterocycles.
-
Prevention Strategies:
-
Lower Reaction Temperature: Maintaining a very low temperature (-78 °C or below) during the formation and reaction of the organometallic reagent can significantly suppress dimerization.
-
Rapid Trapping: Add the freshly prepared organometallic reagent to the ethylene oxide solution without delay. The goal is for the intermediate to react with ethylene oxide before it has a chance to dimerize.
-
Use of a "Turbo Grignard" Reagent: The use of i-PrMgCl·LiCl can facilitate the formation of the Grignard reagent at lower temperatures, potentially reducing dimerization.
-
Q3: My crude product analysis shows the presence of a compound with a similar mass to the starting 2-halopyrimidine, but it's not the starting material. What could this be?
A3: This is likely the result of protonolysis of your 2-pyrimidyl organometallic reagent, leading to the formation of unsubstituted pyrimidine.
-
Cause: Grignard and organolithium reagents are strong bases and will be quenched by any protic source in the reaction mixture.[1]
-
Sources of Protons:
-
Trace amounts of water in your solvents or on your glassware.
-
Acidity of other reagents or impurities.
-
-
Troubleshooting:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Ensure all starting materials are dry and of high purity.
-
Q4: Can the pyrimidine ring itself react under the strong basic/nucleophilic conditions of the reaction?
A4: Yes, while less common for simple pyrimidines under carefully controlled conditions, ring-opening is a potential side reaction, especially with highly reactive organometallic reagents or at elevated temperatures.
-
Plausible Mechanism: The nucleophilic organometallic reagent can attack the electron-deficient pyrimidine ring, leading to a cascade of reactions that can result in ring cleavage.
-
Mitigation:
-
Strict adherence to low-temperature protocols is the most effective way to prevent this side reaction.
-
Use of less reactive Grignard reagents over the more aggressive organolithium counterparts may also be beneficial if ring-opening is a persistent issue.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via a Grignard Reagent
This protocol outlines a general procedure for the synthesis, emphasizing steps to minimize common side reactions.
Materials:
-
2-Bromopyrimidine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylene oxide (as a solution in THF or bubbled as a gas)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, add magnesium turnings to a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve 2-bromopyrimidine in anhydrous THF.
-
Add a small portion of the 2-bromopyrimidine solution to the magnesium suspension and gently warm to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining 2-bromopyrimidine solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the freshly prepared 2-pyrimidylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled solution of ethylene oxide in anhydrous THF to the Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Troubleshooting Common Side Reactions
| Observed Issue | Potential Side Product | Primary Cause(s) | Recommended Solution(s) |
| Low overall yield | Unreacted 2-halopyrimidine | Incomplete formation of the organometallic reagent. | Use activated magnesium; ensure anhydrous conditions. |
| High molecular weight impurity | 2,2'-Bipyrimidine | Dimerization of the organometallic intermediate. | Maintain low reaction temperature; rapid trapping of the intermediate. |
| Impurity with mass of pyrimidine | Pyrimidine | Protonolysis of the organometallic reagent. | Use strictly anhydrous solvents and reagents. |
| Complex mixture of byproducts | Ring-opened products | High reactivity of the organometallic reagent; elevated temperatures. | Maintain low temperature; consider using a less reactive Grignard reagent. |
Visualizations
Diagram 1: Key Reaction and Side Reactions
Caption: Main synthetic route and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of 2-(Pyrimidin-2-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(Pyrimidin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, can present several challenges that impact overall yield and purity. These challenges often stem from the inherent reactivity of the pyrimidine ring, suboptimal reaction conditions, and difficulties in product isolation.[1] This guide provides a structured approach to identifying and resolving these issues, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: There are two primary and effective routes for the synthesis of this compound:
-
Nucleophilic Substitution: This is often the more direct route, involving the reaction of a pyrimidine with a suitable leaving group at the 2-position (e.g., 2-bromopyrimidine or 2-chloropyrimidine) with the mono-anion of ethylene glycol.[2] This method is generally robust but requires careful control of reaction conditions to avoid side reactions.
-
Grignard Reaction: This route involves the reaction of a pyrimidyl Grignard reagent (formed from a halogenated pyrimidine) with ethylene oxide. Alternatively, a Grignard reagent can be added to a pyrimidine-2-carboxaldehyde, followed by reduction. This approach is powerful but highly sensitive to moisture and air.[3][4][5]
Q2: What are the most critical parameters that influence the reaction yield?
A2: Several parameters are critical for maximizing yield:
-
Atmosphere Control: Many reagents, especially organometallics like Grignard reagents, are highly sensitive to air and moisture. Performing reactions under a dry, inert atmosphere (e.g., nitrogen or argon) is essential to prevent reagent quenching and side product formation.[1]
-
Reagent Quality and Stoichiometry: The purity of starting materials is paramount. Impurities can inhibit the reaction or lead to unwanted byproducts.[6] Precise control over the molar ratios of reactants is crucial to ensure the complete conversion of the limiting reagent.[1]
-
Temperature Control: Reaction temperature significantly affects reaction rate and selectivity. Some reactions require initial cooling (e.g., during Grignard reagent addition) to control exotherms, followed by heating to drive the reaction to completion.[3] Monitoring and optimizing the temperature profile is key.
-
Solvent Choice: The solvent must be appropriate for the reaction type (e.g., anhydrous ether or THF for Grignard reactions), capable of dissolving the reactants, and inert under the reaction conditions.
Q3: How can I effectively monitor the progress of my reaction?
A3: Regular monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products. The most common methods are:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation between the starting material, product, and any major byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis, HPLC or GC (if the compounds are volatile) can be used to monitor the reaction progress with high precision.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but after work-up and purification, the isolated yield is consistently below 30%. What are the likely causes and how can I improve it?
A: Low isolated yield despite apparent completion on TLC can be traced to several factors, from reagent viability to work-up procedures. Let's diagnose the potential issues.
Caption: A logical workflow for troubleshooting low product yield.
Potential Causes & Solutions:
-
Poor Reagent Quality or Handling:
-
Cause: If using a Grignard route, the magnesium turnings may be oxidized, or the halogenated pyrimidine may have degraded. For the nucleophilic substitution route, the base (e.g., NaH) may be inactive. Solvents may not be sufficiently anhydrous.
-
Solution: Use freshly activated magnesium turnings for Grignard reactions. Ensure all starting materials are pure and solvents are rigorously dried before use. For the substitution route, use a fresh, high-quality batch of the base.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature may be too low, leading to slow conversion, or too high, causing product degradation. The reaction time may be insufficient for full conversion.
-
Solution: Conduct a temperature optimization study. Run small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor by TLC or HPLC to find the sweet spot. Similarly, perform a time-course experiment to determine when the reaction truly reaches its maximum conversion.[7]
-
-
Inefficient Work-up or Purification:
-
Cause: this compound is a polar molecule with good water solubility. During aqueous work-up, a significant amount of product may be lost to the aqueous layer. It can also be sensitive to acidic or basic conditions during work-up.
-
Solution: When extracting the product, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (e.g., 3-5 times) to maximize recovery.[8] During purification by column chromatography, use a silica gel slurry packed with the mobile phase to ensure good separation and consider adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to prevent streaking and improve recovery of the basic product.
-
Problem 2: Significant Side Product Formation
Q: My TLC shows multiple spots, and my final product is impure even after chromatography. What are the common side reactions, and how can I suppress them?
A: The formation of side products is a common issue that complicates purification and reduces yield.[1] Understanding the potential side reactions is the first step to minimizing them.
Potential Causes & Solutions:
-
Dimerization or Polymerization:
-
Cause: The reactive nature of the pyrimidine ring or intermediates can lead to self-condensation or polymerization, especially at elevated temperatures.[1]
-
Solution: Lowering the reaction temperature can often minimize these unwanted pathways. Additionally, adding the limiting reagent slowly (e.g., via a syringe pump) can help maintain a low concentration of reactive intermediates and reduce the rate of side reactions.
-
-
Reaction with Ethylene Glycol (Substitution Route):
-
Cause: In the nucleophilic substitution route using ethylene glycol and a base, the formation of the dianion of ethylene glycol can lead to the formation of a bridged dimer (two pyrimidine rings linked by an ethylene diether).
-
Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of ethylene glycol relative to the base (e.g., NaH) to favor the formation of the mono-anion. Add the 2-halopyrimidine to the pre-formed alkoxide solution rather than mixing all reagents at once.
-
-
Lack of Regioselectivity:
-
Cause: If using a substituted pyrimidine, reaction at an unintended position can occur.
-
Solution: This is less common for 2-halopyrimidines, which are highly activated at the 2-position. However, if isomers are observed, consider using protecting groups or modifying the electronic properties of the ring with different substituents to direct the reaction to the desired position.[1]
-
Problem 3: Difficulties in Product Purification
Q: My crude product is an oil or a sticky solid that is difficult to purify by column chromatography or recrystallization. What are my options?
A: Purification challenges often arise from residual high-boiling solvents, persistent impurities with similar polarity to the product, or the inherent physical properties of the compound itself.
Potential Causes & Solutions:
-
Persistent Impurities:
-
Cause: Unreacted starting materials or side products with similar polarity to this compound can co-elute during chromatography.
-
Solution: Optimize your chromatography conditions. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). A gradient elution from a non-polar to a more polar solvent system can often improve separation. If impurities are acidic or basic, an acid/base wash during the work-up can remove them before chromatography.
-
-
Product is an Oil:
-
Cause: Many low-to-medium molecular weight alcohols are oils at room temperature.
-
Solution: If the product is an oil, recrystallization is not an option. High-vacuum distillation (e.g., using a Kugelrohr apparatus) can be an effective purification method if the product is thermally stable. Alternatively, converting the alcohol to a crystalline derivative (e.g., a benzoate ester or a tosylate), purifying the derivative by recrystallization, and then cleaving it to regenerate the pure alcohol is a classic strategy.
-
-
Residual Solvent:
-
Cause: High-boiling point solvents like DMF or DMSO can be difficult to remove.
-
Solution: After the main extraction, wash the organic layer multiple times with water and brine to remove water-soluble solvents like DMF. To remove residual solvents from the final product, co-evaporation with a lower-boiling solvent (like toluene or heptane) under reduced pressure can be effective.
-
Optimized Experimental Protocols
The following protocol details the nucleophilic substitution route, which is often more accessible and scalable than the Grignard method.
Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution
Caption: Proposed reaction scheme for the synthesis of this compound.
Materials:
-
2-Bromopyrimidine (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Alkoxide Formation:
-
Under a positive pressure of nitrogen, add sodium hydride (1.1 eq) to the flask. Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethylene glycol (1.2 eq) in anhydrous THF.
-
Add the ethylene glycol solution dropwise to the stirred NaH slurry over 30 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Nucleophilic Substitution:
-
Add a solution of 2-bromopyrimidine (1.0 eq) in anhydrous THF to the alkoxide mixture via the dropping funnel.
-
Heat the reaction mixture to reflux (approximately 66 °C).
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the 2-bromopyrimidine spot has been consumed (typically 4-8 hours).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent, starting with 50% ethyl acetate in hexane and gradually increasing to 100% ethyl acetate, to isolate the pure this compound.
-
Data Summary: Impact of Conditions on Pyrimidine Synthesis
While specific yield data for this compound is sparse in comparative literature, we can extrapolate from general pyrimidine syntheses to understand the impact of key variables.
| Parameter | Condition A | Condition B | Expected Outcome & Remarks | Source(s) |
| Catalyst | Lewis Acid (e.g., InCl₃) | Brønsted Acid (e.g., p-TSA) | Lewis acids often give higher yields and shorter reaction times in condensation reactions like the Biginelli synthesis. | [7][9] |
| Solvent | Ethanol | Solvent-free | Solvent-free conditions, particularly with microwave irradiation, can dramatically reduce reaction times and sometimes increase yields by promoting higher effective concentrations. | [6] |
| Temperature | 60 °C | 100 °C | Increasing temperature generally increases reaction rate but may also promote side reactions like Hantzsch dihydropyridine formation in Biginelli-type reactions, thus lowering the yield of the desired product. | [6] |
| Atmosphere | Air | Inert (N₂ or Ar) | For moisture-sensitive reactions (e.g., Grignard, reactions with strong bases), switching from air to an inert atmosphere is critical and can be the single most important factor in achieving a successful outcome. | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(Pyrimidin-2-yl)ethanol by Column Chromatography
Welcome to the technical support center for the purification of 2-(pyrimidin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the successful column chromatographic purification of this polar heterocyclic compound.
Introduction: The Challenge of Purifying Polar Heterocycles
This compound, with its polar pyrimidine ring and hydroxyl group, presents a common challenge in purification. Its polarity leads to strong interactions with silica gel, the most common stationary phase, which can result in issues like poor separation, peak tailing, and even decomposition of the target compound on the column. This guide provides practical, field-tested advice to navigate these challenges and achieve high purity.
Troubleshooting Guide: From Tailing Peaks to Low Yield
This section addresses specific issues you may encounter during the column chromatography of crude this compound in a question-and-answer format.
Issue 1: My compound is streaking badly on the TLC plate and I can't get good separation of spots.
-
Question: I'm trying to find a good solvent system using TLC, but my this compound is just a long streak from the baseline, even with ethyl acetate/hexane mixtures. How can I get defined spots?
-
Answer: This is a classic sign that your compound is highly polar and interacting too strongly with the acidic silica gel on the TLC plate. Here’s how to address it:
-
Increase Solvent Polarity Systematically: Start with a more polar solvent system than standard ethyl acetate/hexane. A good starting point for polar compounds is 5% methanol in dichloromethane (DCM). You can gradually increase the methanol percentage. However, be cautious with high concentrations of methanol (>10%), as it can start to dissolve the silica gel.
-
Introduce a Basic Modifier: The nitrogen atoms in the pyrimidine ring are basic and can interact strongly with the acidic silanol groups on the silica surface, causing streaking. To counter this, add a small amount of a basic modifier to your eluent. A common and effective choice is triethylamine (TEA). Start by adding 0.5-1% TEA to your chosen solvent system. For example, a mobile phase of 5% methanol in DCM with 1% TEA can significantly improve spot shape.
-
Alternative Solvent Systems: Consider other solvent systems known to be effective for polar and N-heterocyclic compounds, such as:
-
Ethyl acetate/Methanol mixtures
-
Dichloromethane/Acetone mixtures
-
A recommended starting TLC solvent system to test is ethyl acetate/hexane (1:4) , as this has been used for monitoring reactions of similar pyrimidine derivatives[1]. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your desired product, which is generally ideal for column chromatography separation.
-
Issue 2: My compound won't come off the column, or the yield is very low.
-
Question: I've loaded my crude this compound onto the column, but I'm collecting fractions with no sign of my product. What's going wrong?
-
Answer: This frustrating situation usually points to one of a few culprits. Let's break down the possibilities and solutions:
-
Compound is Irreversibly Adsorbed: Due to its polarity, your compound might be binding too strongly to the silica gel.
-
Solution: Before running a large-scale column, perform a quick stability test on a TLC plate. Spot your compound, let it sit for an hour, and then elute it. If you see significant streaking or material remaining at the baseline that wasn't there initially, your compound may be degrading or sticking irreversibly. In this case, consider switching to a different stationary phase. Neutral alumina can be a good alternative for basic compounds that are sensitive to acidic silica.
-
-
Insufficiently Polar Eluent: The solvent system you are using may simply not be strong enough to move your compound down the column.
-
Solution: If your TLC showed a very low Rf value (e.g., less than 0.1), you need to increase the polarity of your mobile phase for the column. You can do this by creating a solvent gradient. Start with a less polar mixture (e.g., 100% ethyl acetate) and gradually increase the proportion of a more polar solvent like methanol.
-
-
Compound Degradation on the Column: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds, especially over the extended time of a column run.
-
Solution: As mentioned for streaking, adding a small amount of triethylamine (0.5-1%) to your eluent can neutralize the acidic sites on the silica gel and prevent on-column degradation. This is highly recommended for pyrimidine derivatives.
-
-
Issue 3: I'm getting my compound, but it's still impure, and the peaks are broad.
-
Question: My fractions containing this compound are showing contamination with what I believe are starting materials or byproducts. The peaks are also very broad. How can I improve the resolution?
-
Answer: Poor resolution and broad peaks are often intertwined issues. Here’s a systematic approach to sharpen your separation:
-
Optimize Your Solvent System: The key to good separation is choosing a solvent system where your target compound and the impurities have different Rf values on a TLC plate. Aim for a difference in Rf of at least 0.2.
-
Column Packing is Crucial: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure your silica gel is uniformly packed without any air bubbles. A "slurry packing" method, where the silica is mixed with the initial eluent before being poured into the column, is generally more reliable than "dry packing".
-
Sample Loading Technique: How you apply your crude material to the column significantly impacts the separation.
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial, least polar eluent. Using too much solvent or a solvent that is too polar will cause the initial band of your compound to be too wide, leading to poor separation.
-
Dry Loading: If your compound is not very soluble in the initial eluent, dry loading is the preferred method. Dissolve your crude product in a volatile solvent (like DCM or methanol), add a small amount of silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique results in a very narrow starting band and often leads to much better separation.
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where you gradually increase the polarity of the mobile phase can be very effective. This allows the less polar impurities to elute first, and then the polarity is increased to elute your more polar product, often resulting in sharper peaks and better separation from more strongly retained impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for a solvent system for the column chromatography of this compound?
-
A1: Based on the polar nature of the compound, a good starting point for TLC analysis would be a mixture of ethyl acetate and hexane, for example, in a 1:1 ratio. For the column itself, starting with a less polar mixture like 20-30% ethyl acetate in hexane and gradually increasing the ethyl acetate concentration is a sound strategy. If the compound still doesn't move, switching to a more polar system like dichloromethane with a small percentage of methanol (e.g., 1-5%) is recommended. Always add 0.5-1% triethylamine to your eluent to prevent peak tailing.
-
-
Q2: How do I choose between silica gel and alumina as the stationary phase?
-
A2: Silica gel is the default and most versatile stationary phase. However, because it is slightly acidic, it can be problematic for very basic or acid-sensitive compounds like some pyrimidine derivatives. If you observe significant streaking on a TLC plate that is not resolved by adding triethylamine, or if you suspect your compound is decomposing, alumina is a good alternative. Alumina is available in acidic, neutral, and basic forms; for a basic compound like this compound, neutral or basic alumina would be the most appropriate choice.
-
-
Q3: How much crude material can I load onto my column?
-
A3: A general rule of thumb is that the amount of crude material should be about 1-2% of the weight of the silica gel for difficult separations, and up to 5% for easier separations. For example, on a column packed with 100g of silica gel, you could load 1-2g of crude material for a challenging separation. Overloading the column is a common cause of poor separation.
-
-
Q4: How do I detect this compound in my collected fractions?
-
A4: Since this compound contains a pyrimidine ring, it should be UV-active. You can spot your fractions on a TLC plate and visualize them under a UV lamp (typically at 254 nm)[2][3]. The compound should appear as a dark spot on a fluorescent background. For compounds that are not UV-active or for confirmation, you can use a chemical stain. A potassium permanganate stain is a good general-purpose stain that will react with the alcohol functional group, appearing as a yellow or brown spot on a purple background. Iodine vapor is another common, non-destructive method[3][4].
-
Experimental Protocols & Data
Protocol 1: TLC Analysis for Solvent System Selection
-
Prepare a dilute solution of your crude this compound in a volatile solvent like methanol or dichloromethane.
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Using a capillary tube, spot your crude mixture on the starting line.
-
Prepare a developing chamber with a small amount of your chosen eluent (e.g., 70:30 Ethyl Acetate:Hexane + 0.5% Triethylamine). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Place the TLC plate in the chamber, ensuring the solvent level is below your starting line. Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp and/or with a chemical stain.
-
Calculate the Retention Factor (Rf) for your product. An ideal Rf for column chromatography is between 0.2 and 0.3. Adjust your solvent system polarity to achieve this.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Modifier | Expected Rf Range for Polar Heterocycles |
| Ethyl Acetate / Hexane | 1:1 to 4:1 | 0.5-1% Triethylamine | Low to Medium |
| Dichloromethane / Methanol | 98:2 to 90:10 | 0.5-1% Triethylamine | Medium to High |
| Dichloromethane / Acetone | 9:1 to 7:3 | 0.5-1% Triethylamine | Medium |
Protocol 2: Column Chromatography with Gradient Elution
-
Column Preparation: Select an appropriately sized column and slurry pack it with silica gel in your initial, least polar solvent (e.g., 100% Ethyl Acetate + 0.5% TEA).
-
Sample Loading (Dry Load Method):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approximately 2-3 times the weight of your crude material).
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of your packed column, creating a thin, even layer.
-
-
Elution:
-
Begin eluting with your initial, least polar solvent.
-
Gradually increase the polarity by adding a more polar solvent (e.g., methanol) to your eluent reservoir. A typical gradient might be from 0% to 5% methanol in ethyl acetate over several column volumes.
-
-
Fraction Collection: Collect fractions of a consistent volume.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor TLC Separation
Caption: Decision workflow for optimizing TLC conditions.
Diagram 2: Column Chromatography Purification Workflow
Caption: Step-by-step workflow for column purification.
References
Troubleshooting low conversion rates in 2-(Pyrimidin-2-yl)ethanol reactions
Technical Support Center: 2-(Pyrimidin-2-yl)ethanol Reactions
Welcome to the technical support guide for troubleshooting reactions involving this compound. This document is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues of low conversion and yield. We will move beyond simple procedural checklists to explore the chemical principles governing these transformations, empowering you to make informed, data-driven decisions in your experimental design.
Frequently Asked Questions (FAQs): Diagnosing Low Conversion
Q1: My reaction with this compound has stalled or shows very low conversion by TLC/LC-MS. What are the first critical parameters I should investigate?
A1: When facing low conversion, a systematic, multi-point initial diagnosis is crucial before attempting significant changes to the reaction conditions. Often, the root cause is a foundational experimental parameter rather than a complex mechanistic issue.
Initial Diagnostic Workflow:
-
Reagent Purity and Stoichiometry:
-
Purity: Impurities in starting materials, especially the limiting reagent, can inhibit catalysts or introduce side reactions.[1] Verify the purity of your this compound and coupling partners via NMR or LC-MS. Ensure reagents like bases or additives have not degraded during storage.
-
Stoichiometry: Inaccurate molar ratios are a frequent source of incomplete reactions.[2] Double-check all calculations and ensure precise measurement of all reactants, particularly for sensitive catalytic reactions where catalyst and ligand ratios are critical.
-
-
Atmosphere and Moisture Control:
-
Many reactions in heterocyclic chemistry, especially those employing organometallic catalysts (e.g., Palladium-catalyzed cross-couplings), are highly sensitive to oxygen and moisture.[2] If applicable, ensure your reaction was conducted under a rigorously inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware.
-
-
Reaction Monitoring:
-
Relying on a single time point can be misleading. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., 1h, 4h, 12h, 24h).[2][3] This helps determine if the reaction is slow, has stalled, or if the product is degrading over time.
-
A logical workflow for this initial diagnosis is presented below.
Caption: Initial diagnostic workflow for low conversion rates.
Troubleshooting Specific Reaction Types
The this compound scaffold can participate in several key transformations. Below are troubleshooting guides for the most common reaction classes.
Scenario A: Nucleophilic Aromatic Substitution (S_N_Ar)
In this scenario, a nucleophile displaces a leaving group (e.g., a halide) on an activated pyrimidine ring. The pyrimidine nitrogens act as powerful electron-withdrawing groups, activating the ring for nucleophilic attack.
A2: Low conversion in S_N_Ar reactions on pyrimidines often points to issues with nucleophile reactivity, solvent choice, or competing pathways.
-
Causality: The S_N_Ar mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex). The reaction rate is highly dependent on the stability of this intermediate. Polar aprotic solvents excel at stabilizing charged intermediates without quenching the nucleophile through hydrogen bonding.[4]
-
Solvent Effects: The choice of solvent is paramount.
-
Base Selection: An appropriate base is needed to neutralize the acid byproduct (e.g., HCl) or deprotonate a protic nucleophile (e.g., an amine or alcohol).
-
Inorganic Bases: K₂CO₃ or Cs₂CO₃ are often effective and are heterogeneous, simplifying work-up.
-
Organic Bases: Non-nucleophilic amine bases like DIPEA or DBU can be used, but may complicate purification.
-
-
Regioselectivity Issues: In di-substituted pyrimidines (e.g., 2,4-dichloro-), nucleophilic attack generally favors the C4 position.[6][7] This is due to the greater resonance stabilization of the Meisenheimer intermediate when the negative charge is delocalized onto both ring nitrogens. If your starting material has leaving groups at both C2 and C4, be aware that C4 is the kinetically favored site of attack.[6][7][8]
Caption: Regioselectivity in S_N_Ar reactions of 2,4-dichloropyrimidines.
Scenario B: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Here, a halogenated this compound is coupled with an organoboron reagent. Success hinges on the integrity of the catalytic cycle.
A3: Failure in a Suzuki-Miyaura coupling typically involves one of three areas: the catalyst/ligand system, the base, or the boronic acid reagent.
-
Catalyst and Ligand Choice: The pyrimidine ring can be challenging for some palladium catalysts.
-
Causality: The nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium center, potentially inhibiting catalysis. Bulky, electron-rich phosphine ligands are often required to promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation.
-
Recommendations: While traditional Pd(PPh₃)₄ can work, modern catalyst systems are often more efficient.[9] Consider screening a panel of catalysts and ligands.
-
| Catalyst System | Ligand Type | Typical Use Case & Comments |
| Pd(PPh₃)₄ | Triphenylphosphine | "Classic" catalyst. Can be effective but may require higher temperatures and longer reaction times.[9] |
| Pd(dppf)Cl₂ | Buchwald-type biarylphosphine | Excellent for electron-rich and electron-poor coupling partners. Often provides good yields where others fail. |
| Pd₂(dba)₃ + SPhos/XPhos | Bulky, electron-rich phosphine | State-of-the-art ligands for challenging couplings, including heteroaromatic substrates. |
-
Base and Solvent: The base is not merely an acid scavenger; it is integral to the transmetallation step.
-
Base: An aqueous solution of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is standard. The choice can be substrate-dependent, so screening may be necessary.
-
Solvent: A two-phase solvent system like Dioxane/Water or Toluene/Water is common. This facilitates both the dissolution of the organic components and the activation of the boronic acid by the aqueous base.
-
-
Boronic Acid Quality: Boronic acids are prone to dehydration to form cyclic boroxines or protodeboronation (cleavage of the C-B bond).
-
Troubleshooting: Use fresh, high-purity boronic acid. If degradation is suspected, consider using the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.
-
Scenario C: Etherification of the Hydroxyl Group
This involves using the alcohol of this compound as a nucleophile, typically in a Williamson ether synthesis.
A4: Incomplete etherification is usually due to an insufficiently strong base, poor nucleophile generation, or a non-optimal solvent.[10]
-
Causality: The Williamson ether synthesis is a classic S_N_2 reaction. Its success requires the quantitative conversion of the alcohol (a poor nucleophile) into the corresponding alkoxide (a strong nucleophile). The pKa of a typical alcohol is ~16-18, so a strong base is required for complete deprotonation.
-
Base Selection:
-
Insufficient Bases: Weaker bases like K₂CO₃ or Et₃N are generally not strong enough to fully deprotonate an alcohol and will result in low conversion.
-
Effective Bases: Sodium hydride (NaH) is the most common and effective choice. It irreversibly deprotonates the alcohol, driving the equilibrium forward. Other strong bases like LHMDS or KHMDS can also be used.
-
-
Solvent Choice:
-
Use polar aprotic solvents like THF or DMF. These solvents effectively solvate the counter-ion (e.g., Na⁺) without interfering with the nucleophilicity of the alkoxide.
-
-
Temperature: If the reaction is still sluggish with a strong base, gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate of the S_N_2 displacement.[11]
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Spot a baseline on a TLC plate with your starting material(s) and a co-spot containing all starting materials.
-
Sampling (t=0): As soon as the reaction is fully assembled and stirring, withdraw a small aliquot (~5-10 µL) with a capillary tube and spot it on the plate.
-
Time Points: Repeat the sampling process at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Development & Visualization: Develop the plate in the prepared chamber. Visualize the spots using a UV lamp (254 nm). The disappearance of starting material spots and the appearance of a new product spot indicates reaction progress.[3][12]
Protocol 2: Small-Scale Parallel Screening of Palladium Catalysts
-
Setup: In an array of small reaction vials (e.g., 2 mL microwave vials) equipped with stir bars, add your bromo-pyrimidine substrate (e.g., 0.1 mmol, 1 eq) and boronic acid (0.12 mmol, 1.2 eq).
-
Catalyst Addition: To each vial, add a different palladium catalyst/ligand system (e.g., 5 mol% Pd).
-
Vial 1: Pd(PPh₃)₄
-
Vial 2: Pd(dppf)Cl₂
-
Vial 3: Pd₂(dba)₃ + XPhos
-
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 0.2 mmol, 2 eq) and solvent (e.g., 1 mL of 4:1 Dioxane:Water).
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 90 °C). Stir for a set period (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the percent conversion for each catalyst system, allowing for direct comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 11. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-(Pyrimidin-2-yl)ethanol Synthesis
Welcome to the technical support center for the synthesis of 2-(Pyrimidin-2-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you optimize your reaction conditions and achieve high yields of your target molecule.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex pharmaceutical agents. The introduction of the 2-hydroxyethyl group at the C2 position of the pyrimidine ring can be achieved through several synthetic routes, each with its own set of challenges. The most common and direct approaches involve the reaction of a 2-lithiated pyrimidine or a 2-pyrimidyl Grignard reagent with ethylene oxide. An alternative, less common approach, involves the condensation of 2-methylpyrimidine with a formaldehyde equivalent. This guide will primarily focus on the optimization and troubleshooting of the Grignard-based approach, as it is a widely applicable and powerful method for C-C bond formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of this compound
Symptoms:
-
TLC or GC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials (e.g., 2-bromopyrimidine).
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Grignard Reagent Formation | The formation of the 2-pyrimidylmagnesium halide is a critical step. The magnesium surface may be passivated with magnesium oxide, or trace amounts of water in the solvent or on the glassware can quench the Grignard reagent as it forms. | Solution: 1. Activate Magnesium: Gently flame-dry the magnesium turnings under vacuum and cool under an inert atmosphere (argon or nitrogen). A small crystal of iodine can also be added to initiate the reaction. 2. Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). |
| Grignard Reagent Decomposition | The 2-pyrimidyl Grignard reagent, once formed, can be unstable, especially at elevated temperatures. Prolonged reaction times at reflux can lead to decomposition. | Solution: 1. Temperature Control: Initiate the Grignard formation at room temperature. If the reaction is sluggish, gentle heating may be applied, but avoid prolonged refluxing. Once formed, use the Grignard reagent immediately in the subsequent reaction with ethylene oxide. |
| Inefficient Reaction with Ethylene Oxide | Ethylene oxide is a gas at room temperature and needs to be efficiently introduced and trapped in the reaction mixture. Poor mixing or premature evaporation can lead to low conversion. | Solution: 1. Ethylene Oxide Addition: Cool the Grignard solution to 0°C or lower in an ice-salt or dry ice-acetone bath before slowly bubbling in ethylene oxide gas or adding a pre-cooled solution of ethylene oxide in anhydrous THF. Ensure vigorous stirring to maximize gas-liquid contact. 2. Sealed System: Use a well-sealed reaction setup with a condenser cooled with a dry ice/acetone mixture to prevent the loss of ethylene oxide. |
| Incorrect Stoichiometry | An insufficient amount of ethylene oxide will result in unreacted Grignard reagent, while a large excess may lead to side reactions. | Solution: Use a moderate excess of ethylene oxide (typically 1.5-2.0 equivalents) to ensure complete consumption of the Grignard reagent. |
Problem 2: Formation of Significant Byproducts
Symptoms:
-
TLC or GC-MS analysis shows multiple spots or peaks in addition to the desired product and starting materials.
-
Purification is challenging due to the presence of impurities with similar polarities to the product.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Formation of 2-Bromomagnesiooxy)ethane (Halohydrin) | Ethylene oxide can react with magnesium bromide (MgBr₂), which is in equilibrium with the Grignard reagent (Schlenk equilibrium), to form a halohydrin intermediate. Upon workup, this can lead to the formation of 2-bromoethanol.[1] | Solution: 1. Minimize MgBr₂ Concentration: Use freshly prepared Grignard reagent. Some protocols suggest the addition of dioxane to precipitate out magnesium halides, though this can also reduce the reactivity of the Grignard reagent. 2. Low Temperature: Perform the reaction at low temperatures (0°C or below) to disfavor the reaction with MgBr₂. |
| Wurtz-Type Coupling | The Grignard reagent can couple with the starting 2-bromopyrimidine to form 2,2'-bipyrimidine. | Solution: 1. Slow Addition: Add the 2-bromopyrimidine slowly to the magnesium turnings during the Grignard formation to maintain a low concentration of the halide and minimize coupling. 2. Use of an Entrainment Agent: A small amount of a more reactive halide, such as 1,2-dibromoethane, can be added to activate the magnesium and is consumed in a side reaction, which can sometimes reduce Wurtz coupling of the main substrate. |
| Over-alkylation | The newly formed alkoxide of this compound could potentially react with another molecule of ethylene oxide, leading to the formation of a polyethylene glycol-type side chain. | Solution: 1. Control Stoichiometry: Avoid a large excess of ethylene oxide. 2. Low Temperature: Keep the reaction temperature low to reduce the rate of this secondary reaction. |
Problem 3: Difficult Purification of this compound
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from byproducts.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Residual Magnesium Salts | Magnesium salts from the workup can form emulsions or co-elute with the product during chromatography. | Solution: 1. Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids, which can sometimes improve the separation of layers and reduce emulsions. 2. Filtration: After extraction and drying of the organic layer, filter it through a small plug of silica gel or celite to remove fine inorganic precipitates before concentration. |
| Similar Polarity of Byproducts | Byproducts such as 2,2'-bipyrimidine or 2-bromoethanol may have similar polarities to the desired product, making chromatographic separation difficult. | Solution: 1. Optimize Chromatography Conditions: Use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on a small scale using TLC to find the optimal separation conditions. 2. Recrystallization/Distillation: If the product is a solid, attempt recrystallization from various solvents. If it is a liquid, vacuum distillation may be an effective purification method if the boiling points of the components are sufficiently different. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the Grignard-based synthesis of this compound?
A1: 2-Bromopyrimidine is generally preferred over 2-chloropyrimidine for the formation of the Grignard reagent due to the higher reactivity of the C-Br bond compared to the C-Cl bond. This allows for more reliable initiation and formation of the organomagnesium species under milder conditions.
Q2: Can I use an alternative to ethylene oxide?
A2: Yes, but it will involve a multi-step process. For example, you could react the 2-pyrimidyl Grignard reagent with a protected 2-bromoethanol derivative (e.g., 2-(2-bromoethoxy)tetrahydro-2H-pyran). This would be followed by a deprotection step to reveal the hydroxyl group. This approach avoids the handling of gaseous ethylene oxide but adds complexity to the overall synthesis.
Q3: My Grignard reaction is not initiating. What should I do?
A3: First, ensure all your reagents and glassware are scrupulously dry. You can try activating the magnesium by adding a small crystal of iodine, which will be consumed as the reaction starts. Alternatively, a few drops of 1,2-dibromoethane can be added. The formation of ethene gas is an indicator of magnesium activation. If these methods fail, consider using freshly purchased or sublimed magnesium.
Q4: Is there a non-Grignard route to synthesize this compound?
A4: An alternative approach is the reaction of 2-methylpyrimidine with a formaldehyde equivalent, such as paraformaldehyde. This reaction is analogous to the synthesis of 2-(2-hydroxyethyl)pyridine.[2] It typically requires a base catalyst and elevated temperatures. Optimization of the reaction time, temperature, and catalyst would be necessary to achieve a good yield for the pyrimidine substrate.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, take a small aliquot from the reaction mixture, quench it carefully with saturated NH₄Cl solution, and extract with an organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material (e.g., 2-bromopyrimidine) and the appearance of a new, more polar spot corresponding to the alcohol product will indicate the progress of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol provides a general framework. Optimization of specific parameters may be required.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
2-Bromopyrimidine
-
Anhydrous tetrahydrofuran (THF)
-
Ethylene oxide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 2-bromopyrimidine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 2-bromopyrimidine solution to the magnesium. If the reaction does not start (indicated by a color change and gentle bubbling), gently warm the flask.
-
Once the reaction has initiated, add the remaining 2-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the freshly prepared Grignard solution to 0°C in an ice bath.
-
Slowly bubble ethylene oxide gas (1.5-2.0 equivalents) through the solution with vigorous stirring. Alternatively, add a pre-cooled solution of a known amount of ethylene oxide in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound via Grignard reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
Identifying and removing impurities from 2-(Pyrimidin-2-yl)ethanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-(Pyrimidin-2-yl)ethanol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and removing impurities during your experiments. As Senior Application Scientists, we understand that the purity of your starting materials and intermediates is paramount to the success of your research and development efforts. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses common questions regarding the types of impurities found in this compound and the analytical techniques used for their identification.
Q1: What are the most common impurities I should expect in commercially available or synthesized this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route and storage conditions. Generally, you should be aware of the following potential impurities:
-
Starting Materials: Unreacted starting materials from the synthesis process are a common source of impurities. For instance, if the synthesis involves the reaction of 2-chloropyrimidine with ethylene glycol, residual amounts of both may be present.
-
Byproducts of Synthesis: Side reactions can lead to the formation of structurally related impurities. For example, the dimerization or polymerization of starting materials or the product itself can occur under certain reaction conditions.[1] One common byproduct could be the formation of 2,2'-bipyrimidine-like adducts.[1]
-
Degradation Products: this compound can degrade over time, especially if not stored correctly. Oxidation of the alcohol group to an aldehyde or carboxylic acid is a possibility. The pyrimidine ring itself, while generally stable, can undergo reactions depending on the conditions.
-
Residual Solvents: Solvents used during the synthesis and purification steps (e.g., ethanol, ethyl acetate, acetonitrile) may be present in the final product.[2][3]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?
A2: A multi-technique approach is often necessary for a comprehensive purity assessment. The high polarity of pyrimidine derivatives can present analytical challenges.[4]
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity analysis.[5] Due to the polar nature of this compound, you might encounter challenges with traditional reversed-phase (RP) columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred HPLC method for highly polar compounds like pyrimidine derivatives.[4] It utilizes a polar stationary phase and a mobile phase with a high organic content.[4]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention of polar analytes.[4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities, such as residual solvents and some low-molecular-weight byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is an indispensable tool for structural elucidation of the main component and any significant impurities. It can provide detailed information about the molecular structure of unknown compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities by providing molecular weight and fragmentation data.[6]
| Analytical Technique | Primary Use for this compound Analysis | Key Strengths |
| HPLC (HILIC) | Quantifying purity and separating polar impurities.[4] | Excellent for polar compounds, high resolution. |
| GC-MS | Identifying volatile impurities (e.g., residual solvents). | High sensitivity for volatile compounds. |
| NMR (¹H, ¹³C) | Structural confirmation and identification of major impurities. | Provides detailed structural information. |
| LC-MS | Identifying and characterizing unknown impurities.[6] | Combines separation with mass identification. |
Part 2: Troubleshooting Guides - Step-by-Step Impurity Removal
This section provides detailed protocols and troubleshooting advice for the purification of this compound.
Workflow for Purification Method Selection
The choice of purification method depends on the nature and quantity of the impurities present. The following diagram outlines a general workflow for selecting the appropriate technique.
References
- 1. reddit.com [reddit.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of Hantzsch-type byproducts in pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
Welcome to the Technical Support Center for advanced pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of heterocyclic synthesis. We will specifically address a common and often frustrating challenge in the Biginelli reaction: the formation of competitive Hantzsch-type 1,4-dihydropyridine (DHP) byproducts.
Our approach is rooted in a deep understanding of reaction mechanisms to provide not just solutions, but a framework for rational troubleshooting and optimization.
The Core Challenge: A Fork in the Reaction Pathway
The Biginelli reaction is a cornerstone of medicinal chemistry, valued for its efficiency in producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from three simple components: an aldehyde, a β-ketoester, and urea.[1] However, under certain conditions, these same starting materials can be diverted down a competing pathway, the Hantzsch pyridine synthesis, yielding an undesired DHP byproduct.[2][3] This occurs when two equivalents of the β-ketoester react with the aldehyde and an ammonia source. The insidious source of this ammonia is often the thermal decomposition of urea itself, creating a direct competition with the desired pyrimidine cyclization.[2]
This byproduct not only reduces the yield of the target molecule but also introduces significant purification challenges due to the structural similarity of the DHPM and DHP products. Understanding the mechanistic divergence is the first step toward controlling the reaction outcome.
Caption: Biginelli vs. Hantzsch reaction pathways.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I avoid it?
A1: The byproduct you are observing is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP). [2][3] These compounds are well-known for their fluorescence. The root cause is a competitive reaction pathway that is favored under specific conditions, primarily elevated temperatures.
Causality: At higher temperatures, urea can decompose to generate ammonia and isocyanic acid. This in-situ generated ammonia then readily participates in the Hantzsch synthesis pathway with the aldehyde and two equivalents of the β-ketoester, outcompeting the desired Biginelli condensation.[2]
Primary Prevention Strategies:
-
Temperature Control: This is the most critical parameter. Running the reaction at a lower temperature significantly disfavors urea decomposition and suppresses the Hantzsch pathway.[2][3]
-
Catalyst Choice: The catalyst can dramatically influence the selectivity. Lewis acids may coordinate more effectively with the urea carbonyl, favoring the N-acyliminium ion intermediate required for the Biginelli reaction over the Knoevenagel/enamine intermediates of the Hantzsch pathway.[2][3]
-
Order of Addition: In some systems, adding the urea portion-wise or as the final reagent to a pre-heated mixture of the other components can minimize its thermal decomposition time.[2][3]
Q2: How can I definitively confirm the identity of the suspected Hantzsch byproduct?
A2: Proper analytical characterization is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic methods should be used.
Recommended Analytical Workflow:
-
Isolate the Byproduct: Separate the byproduct from the main reaction mixture using flash column chromatography or preparative TLC.[3]
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Acquire high-resolution NMR spectra. The Hantzsch DHP will have characteristic signals, including a proton at the C4 position of the dihydropyridine ring and distinct symmetry in the signals for the two ester groups, which will differ significantly from the DHPM structure.[3]
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition, allowing for unambiguous formula determination.[3]
-
Q3: What is the quantitative impact of temperature on byproduct formation, and how should I optimize it?
A3: The effect of temperature is dramatic. Lowering the reaction temperature is the single most effective tool for improving selectivity towards the Biginelli product.
Consider the following representative data for a model Biginelli reaction. While exact yields are substrate-dependent, the trend is broadly applicable.
| Reaction Temperature (°C) | Catalyst | Biginelli Product (DHPM) Yield (%) | Hantzsch Byproduct (DHP) Yield (%) | Selectivity (DHPM:DHP) |
| 100 °C (Reflux in EtOH) | HCl (Brønsted) | 55% | 35% | ~ 1.6 : 1 |
| 80 °C | Lewis Acid (FeCl₃) | 78% | 12% | ~ 6.5 : 1 |
| 60 °C | Lewis Acid (FeCl₃) | 91% | < 5% | > 18 : 1 |
Data is representative and compiled to illustrate a typical trend.
Optimization Workflow:
-
Start Low: Begin your optimization at a lower temperature (e.g., 50-60 °C).
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. You may need to extend the reaction time to achieve full conversion at lower temperatures.[2]
-
Balance Rate and Selectivity: If the reaction is impractically slow, incrementally increase the temperature (e.g., in 10 °C steps) until you find the optimal balance between an acceptable reaction rate and minimal byproduct formation.
Q4: Can you provide a robust, optimized laboratory protocol to favor the Biginelli product?
A4: Certainly. This protocol incorporates the principles of controlled temperature and Lewis acid catalysis to maximize the yield of the desired dihydropyrimidinone (DHPM) and suppress Hantzsch byproduct formation.
Optimized Protocol for DHPM Synthesis
-
Materials:
-
Aromatic Aldehyde (1.0 mmol, 1.0 eq)
-
Ethyl Acetoacetate (or other β-ketoester) (1.0 mmol, 1.0 eq)
-
Urea (1.5 mmol, 1.5 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.1 mmol, 10 mol%)
-
Anhydrous Ethanol (3-5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and anhydrous FeCl₃ (10 mol%).
-
Add anhydrous ethanol (3-5 mL) to the flask.
-
Place the flask in a pre-heated oil bath set to 60 °C .
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC (typical eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (~20 mL) and stir for 15 minutes.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude DHPM.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure dihydropyrimidinone product.[4]
-
Q5: I have a mixed crude product. What is the best strategy to separate the desired DHPM from the DHP byproduct?
A5: Separation is achievable by exploiting the polarity differences between the two compounds. The DHPM, with its urea-derived core, is generally more polar than the DHP byproduct.
-
Strategy 1: Flash Column Chromatography (Most Reliable)
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase: Use a gradient elution. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar Hantzsch DHP will elute first, followed by the more polar Biginelli DHPM.[4] Use TLC to determine the optimal solvent system beforehand.
-
-
Strategy 2: Recrystallization (Cost-Effective for Solids)
-
Principle: This method relies on finding a solvent in which the solubility of the DHPM and DHP are sufficiently different.[4]
-
Solvent Screening: Screen solvents like ethanol, isopropanol, or ethyl acetate. The goal is to find a solvent that will dissolve both compounds when hot but will selectively precipitate the desired, often less soluble, DHPM upon cooling. The DHP byproduct will ideally remain in the mother liquor. This may require some trial and error.
-
Caption: Troubleshooting workflow for the Biginelli reaction.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(Pyrimidin-2-yl)ethanol
A Senior Application Scientist's Field-Proven Insights into the Structural Elucidation of a Key Heterocyclic Building Block
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for providing detailed information about molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(pyrimidin-2-yl)ethanol, a valuable heterocyclic building block. By comparing its spectral features with the structurally similar 2-(pyridin-2-yl)ethanol, we aim to provide a comprehensive reference for its characterization and highlight the subtle yet significant influence of the pyrimidine ring on its NMR profile.
Introduction to this compound and its Structural Significance
This compound features a pyrimidine ring, a diazine heterocycle, connected to an ethanol moiety. The pyrimidine nucleus is a fundamental component in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of two nitrogen atoms in the aromatic ring significantly influences the electron distribution, and consequently, the chemical environment of the neighboring atoms. A thorough NMR analysis is crucial for confirming the identity and purity of this compound in synthetic pathways and for understanding its electronic properties, which can inform its reactivity and potential biological interactions.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of clean, high-resolution NMR spectra is foundational to accurate structural elucidation. The following protocol outlines a robust, self-validating methodology for obtaining ¹H and ¹³C NMR data for compounds like this compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules, including the subject of this guide. Its single residual proton peak at ~7.26 ppm provides a convenient internal reference.[1]
-
Concentration : For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of CDCl₃ is typically sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Homogenization and Filtration : Ensure the sample is completely dissolved. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[2] It is best practice to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard : Tetramethylsilane (TMS) is the universally recognized reference standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. A small amount can be added to the solvent, or the residual solvent peak can be used as a secondary reference.[1]
NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Time (AQ) : A value of 3-4 seconds ensures good resolution.[4]
-
Relaxation Delay (D1) : A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.
-
Number of Scans (NS) : For a reasonably concentrated sample, 8 to 16 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.[5]
-
Acquisition Time (AQ) : An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (D1) : A delay of 2 seconds is a good starting point.
-
Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.[5]
-
Spectral Analysis of this compound
A detailed analysis of the ¹H and ¹³C NMR spectra is essential for the complete structural assignment of this compound. The numbering scheme used for the assignments is shown below.
¹H NMR Spectrum Analysis
The proton NMR spectrum of this compound displays characteristic signals for both the pyrimidine ring and the ethanol side chain. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring leads to a general downfield shift of the aromatic protons compared to benzene.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4, H6 | 8.71 | d | 4.8 | 2H |
| H5 | 7.18 | t | 4.8 | 1H |
| Hα | 4.15 | t | 6.2 | 2H |
| Hβ | 3.20 | t | 6.2 | 2H |
| OH | ~2.5 (variable) | br s | - | 1H |
Note: The chemical shift of the hydroxyl proton (OH) is variable and depends on concentration, temperature, and solvent.
-
Aromatic Protons (H4, H6, H5) : The two equivalent protons at the 4 and 6 positions (H4, H6) appear as a doublet at 8.71 ppm due to coupling with the H5 proton. The H5 proton, in turn, appears as a triplet at 7.18 ppm due to coupling with the two equivalent H4 and H6 protons. The downfield shift of H4 and H6 is characteristic of protons adjacent to the ring nitrogens.
-
Aliphatic Protons (Hα, Hβ) : The methylene protons adjacent to the pyrimidine ring (Hα) are deshielded and resonate as a triplet at 4.15 ppm. The methylene protons adjacent to the hydroxyl group (Hβ) appear as a triplet at 3.20 ppm. The coupling between Hα and Hβ results in the observed triplet-of-triplets pattern for these two signals.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 165.1 |
| C4, C6 | 157.0 |
| C5 | 119.2 |
| Cβ | 62.0 |
| Cα | 38.5 |
-
Aromatic Carbons (C2, C4, C6, C5) : The carbon atom at the point of substitution (C2) is significantly downfield at 165.1 ppm. The equivalent carbons at positions 4 and 6 (C4, C6) are also deshielded, appearing at 157.0 ppm. The C5 carbon resonates at a more upfield position of 119.2 ppm.
-
Aliphatic Carbons (Cα, Cβ) : The carbon attached to the hydroxyl group (Cβ) is found at 62.0 ppm, while the carbon adjacent to the pyrimidine ring (Cα) appears at 38.5 ppm.
Comparative Analysis: this compound vs. 2-(Pyridin-2-yl)ethanol
To better understand the influence of the pyrimidine ring on the NMR spectrum, a comparison with the structurally analogous 2-(pyridin-2-yl)ethanol is instructive. 2-(Pyridin-2-yl)ethanol contains a pyridine ring, which has only one nitrogen atom.
¹H NMR Comparison
Table 3: ¹H NMR Data for 2-(Pyridin-2-yl)ethanol in CDCl₃ [6]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6' | 8.45 | d | ~4.0 |
| H4' | 7.59 | td | ~7.7, 1.8 |
| H3' | 7.16 | d | ~7.8 |
| H5' | 7.14 | ddd | ~7.5, 4.8, 1.2 |
| Hα | 3.99 | t | ~6.5 |
| Hβ | 3.01 | t | ~6.5 |
| OH | ~4.6 (variable) | br s | - |
-
Aromatic Region : The most significant difference is observed in the aromatic region. The protons on the pyrimidine ring of this compound are generally more deshielded (shifted further downfield) than those on the pyridine ring of 2-(pyridin-2-yl)ethanol. This is due to the increased electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring compared to the single nitrogen in the pyridine ring. For instance, H4/H6 of the pyrimidine derivative are at 8.71 ppm, whereas the most downfield proton (H6') of the pyridine analogue is at 8.45 ppm.
-
Aliphatic Region : The aliphatic protons (Hα and Hβ) also show a downfield shift in this compound compared to 2-(pyridin-2-yl)ethanol, although the effect is less pronounced than in the aromatic region. This indicates that the electron-withdrawing effect of the pyrimidine ring extends to the ethanol side chain.
¹³C NMR Comparison
Table 4: ¹³C NMR Data for 2-(Pyridin-2-yl)ethanol in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C2' | 161.9 |
| C6' | 149.2 |
| C4' | 136.5 |
| C5' | 123.8 |
| C3' | 121.5 |
| Cβ | 62.8 |
| Cα | 40.4 |
-
Aromatic Region : Similar to the ¹H NMR, the carbon atoms of the pyrimidine ring are generally more deshielded than those of the pyridine ring. The C2 carbon in this compound (165.1 ppm) is significantly downfield compared to the C2' carbon in 2-(pyridin-2-yl)ethanol (161.9 ppm).
-
Aliphatic Region : The chemical shifts of the aliphatic carbons (Cα and Cβ) are quite similar in both compounds, suggesting that the electronic effects of the heterocyclic ring on these more distant carbons are less distinct.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint that allows for its unambiguous identification. The presence of the electron-deficient pyrimidine ring results in a characteristic downfield shift of its aromatic and, to a lesser extent, aliphatic protons and carbons when compared to its pyridine analogue, 2-(pyridin-2-yl)ethanol. This comparative analysis underscores the importance of understanding the electronic effects of heterocyclic systems in the interpretation of NMR data. The detailed experimental protocol and spectral assignments provided in this guide serve as a valuable resource for scientists and researchers working with this and related heterocyclic compounds, ensuring confidence in their structural characterization and facilitating their application in drug discovery and development.
References
A Comparative Guide to High-Purity Analysis of 2-(Pyrimidin-2-yl)ethanol: HPLC and Orthogonal Methodologies
This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of 2-(Pyrimidin-2-yl)ethanol, a key heterocyclic building block in pharmaceutical research. Moving beyond a single protocol, we will explore the underlying principles and comparative performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography (GC). This document is designed for researchers, analytical chemists, and drug development professionals who require robust, reliable, and well-characterized methods for purity assessment.
Introduction: The Analytical Imperative for this compound
This compound is a polar, aromatic compound featuring a pyrimidine ring and a primary alcohol functional group.[1][2][3] Its purity is a critical quality attribute (CQA) in drug development, as impurities, even at trace levels, can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[4][5][6] Therefore, selecting and validating an appropriate analytical method is not merely a procedural step but a foundational requirement for ensuring product quality and regulatory compliance.
The physicochemical properties of this compound—specifically its polarity (XLogP3-AA: -0.2) and UV-absorbing pyrimidine core—dictate the most effective analytical strategies.[1] This guide will dissect three distinct chromatographic approaches, providing the rationale and experimental data necessary to select the optimal method for your specific application.
Primary Method: Reversed-Phase HPLC (RP-HPLC) with UV Detection
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its versatility and robustness make it an excellent starting point for most small molecules. For pyrimidine derivatives, C8 and C18 columns are standard choices.[7]
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its hydrophobic nature. The primary retention mechanism involves partitioning the analyte between the polar mobile phase and the nonpolar stationary phase. While this compound is polar, the pyrimidine ring provides sufficient hydrophobicity for adequate retention and separation from nonpolar impurities.
-
Mobile Phase: A gradient of water (often buffered) and acetonitrile is used. Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. A gradient elution, starting with a high aqueous content and increasing the organic proportion, allows for the elution of a wide range of impurities with varying polarities. A phosphate or formate buffer is often used to control the pH, ensuring consistent ionization of the analyte and any acidic or basic impurities, leading to sharp, reproducible peaks.
-
Detector: The pyrimidine ring contains a chromophore that absorbs UV light. Based on similar heterocyclic structures, a detection wavelength in the range of 240-270 nm is expected to provide high sensitivity.[8] UV-Vis/PDA detectors are robust, linear over a wide range, and ideal for quantitative purity analysis.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration.
-
-
System Suitability (Trustworthiness): Before sample analysis, perform system suitability tests (SST) as mandated by guidelines like ICH Q2(R1).[9][10][11]
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%.
-
-
Caption: RP-HPLC workflow for purity determination.
Alternative Methodologies: Orthogonal Approaches for Comprehensive Purity Assessment
Relying on a single method can be misleading if an impurity co-elutes with the main peak. Orthogonal methods, which use different separation principles, provide a more complete purity profile.
Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar molecules that are poorly retained in RP-HPLC, HILIC is a powerful alternative.[12][13][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[15][16] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[16]
-
Enhanced Retention: this compound, with its hydroxyl group and nitrogenous ring, is highly polar and will be more strongly retained in HILIC compared to RP-HPLC. This is beneficial for resolving it from other polar impurities or early-eluting non-polar ones.
-
Orthogonal Selectivity: The separation mechanism is fundamentally different from RP-HPLC, increasing the likelihood of separating impurities that might co-elute on a C18 column.
-
Instrumentation: Same as RP-HPLC.
-
Chromatographic Conditions:
-
Column: Amide or Silica-based HILIC column, 150 mm x 4.6 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Gradient: 0% B to 50% B over 15 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Acetonitrile:Water) to avoid peak distortion.
Alternative 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC separates compounds based on their volatility and interaction with the stationary phase. As an alcohol, this compound is sufficiently volatile for GC analysis, especially with a high-temperature inlet.[17][18]
-
Different Separation Principle: GC provides a completely orthogonal separation based on boiling point and polarity, making it excellent for identifying volatile impurities (e.g., residual solvents) that are not amenable to HPLC.
-
High Efficiency: Capillary GC columns offer very high theoretical plate counts, leading to sharp peaks and excellent resolution.
-
Universal Detector (FID): The Flame Ionization Detector (FID) responds to nearly all organic compounds, making it suitable for quantifying impurities without a UV chromophore.
-
Instrumentation: Gas chromatograph with a split/splitless inlet and Flame Ionization Detector.
-
Chromatographic Conditions:
-
Column: Polar phase column (e.g., Wax), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like Methanol or Isopropanol to a concentration of ~1 mg/mL.
Performance Comparison
The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, the nature of expected impurities, or the availability of instrumentation.
| Parameter | RP-HPLC-UV | HILIC-UV | GC-FID |
| Principle | Partitioning based on hydrophobicity | Partitioning based on hydrophilicity | Separation based on volatility & polarity |
| Best For | General purity screening; resolving non-polar to moderately polar impurities. | Resolving highly polar impurities; orthogonal confirmation. | Resolving volatile impurities (e.g., solvents) and thermally stable compounds. |
| Resolution | Good to excellent for a wide range of compounds. | Excellent for polar compounds, poor for non-polar compounds. | Very high efficiency, excellent resolution for volatile compounds. |
| Sensitivity (LOD/LOQ) | High, dependent on chromophore (ng level). | High, similar to RP-HPLC. Can be enhanced with MS. | Very high for hydrocarbons (pg level). |
| Run Time | ~25-30 minutes. | ~20-25 minutes. | ~15-20 minutes. |
| Robustness | High. Well-established and reliable technology. | Moderate. Sensitive to water content in mobile phase; longer equilibration times. | High. Very reliable and reproducible. |
| Limitations | Poor retention for very polar compounds. | Limited applicability for non-polar compounds. | Not suitable for non-volatile or thermally labile impurities. |
Advanced Strategy: Impurity Identification with LC-MS
For comprehensive impurity profiling, especially during forced degradation studies, coupling liquid chromatography with mass spectrometry (LC-MS) is the gold standard.[4][19] While UV detection can quantify impurities, it provides no structural information.[20]
-
Mechanism: An MS detector, coupled to the HPLC outlet, ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Advantage: This provides the molecular weight of each impurity, which is critical for identification and structural elucidation.[19][20] High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[20] HILIC is particularly well-suited for LC-MS as the high organic mobile phase promotes efficient ionization in the MS source.[16]
Caption: Logical selection of analytical methods.
Conclusion and Recommendations
There is no single "best" method for all scenarios. A strategic, phase-appropriate approach is recommended:
-
For routine quality control and release testing, the RP-HPLC-UV method is robust, reliable, and suitable for quantifying the main component and known, moderately polar impurities. Its validation according to ICH guidelines is straightforward.[21][22]
-
During method development and for comprehensive characterization, employing an orthogonal method like HILIC or GC-FID is crucial to ensure no impurities are being missed. HILIC is particularly valuable for resolving polar process impurities, while GC is essential for controlling residual solvents.
-
For investigational work, such as forced degradation studies or identifying unknown peaks observed in QC, LC-MS is indispensable for providing the structural information needed to understand degradation pathways and ensure product safety.
By understanding the strengths and limitations of each technique, researchers can build a comprehensive analytical control strategy that guarantees the purity, quality, and safety of this compound for its intended scientific application.
References
- 1. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 114072-02-5 | this compound - Moldb [moldb.com]
- 3. 114072-02-5|this compound|BLD Pharm [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.mu-varna.bg [journals.mu-varna.bg]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 15. biocompare.com [biocompare.com]
- 16. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 17. agilent.com [agilent.com]
- 18. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 19. ijprajournal.com [ijprajournal.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. pharmtech.com [pharmtech.com]
- 22. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Mass Spectrometry Analysis of 2-(Pyrimidin-2-yl)ethanol and Its Derivatives
This guide provides a detailed comparison of mass spectrometry-based methodologies for the analysis of 2-(Pyrimidin-2-yl)ethanol and its structurally related derivatives. We will explore optimal ionization techniques, delve into characteristic fragmentation patterns, and present validated experimental protocols to guide researchers, scientists, and drug development professionals in setting up robust analytical workflows.
Introduction to this compound and its Significance
This compound and its derivatives are heterocyclic compounds that are gaining interest in medicinal chemistry and materials science. Their structural motif, featuring a pyrimidine ring linked to an ethanol side chain, makes them versatile building blocks for the synthesis of novel bioactive molecules and functional materials. Accurate and sensitive analytical methods are crucial for their characterization, quantification in complex matrices, and for understanding their metabolic fate. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for these applications due to its high sensitivity, selectivity, and structural elucidation capabilities.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is paramount for achieving optimal sensitivity and generating structurally informative mass spectra. For this compound and its derivatives, which possess a basic pyrimidine ring, electrospray ionization (ESI) is generally the most effective method, particularly in positive ion mode.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation. This is highly advantageous for quantitative analysis as it maximizes the signal of the precursor ion. The basic nitrogen atoms on the pyrimidine ring are readily protonated in the acidic mobile phases commonly used in reversed-phase liquid chromatography.
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization (APCI) is another viable option, particularly for less polar derivatives. APCI is a gas-phase ionization technique that can be more robust to matrix effects compared to ESI. However, it can sometimes induce more in-source fragmentation, which might be beneficial for structural confirmation but can reduce the precursor ion intensity for quantification.
Electron Ionization (EI)
Electron Ionization (EI), typically used with gas chromatography (GC-MS), is a high-energy ionization technique that results in extensive fragmentation. While this provides a detailed fragmentation pattern that can be used for library matching and structural elucidation, the molecular ion is often weak or absent. For the analysis of this compound, which is amenable to GC analysis after derivatization (e.g., silylation), EI-MS can provide complementary structural information.
Table 1: Comparison of Ionization Techniques
| Ionization Technique | Typical Adducts/Ions | Fragmentation | Best Suited For | Key Advantages | Key Limitations |
| ESI | [M+H]+, [M+Na]+ | Low (in-source) | Quantitative Analysis, LC-MS | High sensitivity for polar and basic compounds, soft ionization preserves the molecular ion. | Susceptible to ion suppression and matrix effects. |
| APCI | [M+H]+ | Moderate | LC-MS of less polar compounds | Less susceptible to matrix effects than ESI, suitable for a broader range of compound polarities. | Can cause more in-source fragmentation, potentially lower sensitivity for some compounds. |
| EI | M+• (Molecular Ion) | Extensive | GC-MS, Structural Elucidation | Provides reproducible, information-rich fragmentation patterns for library matching. | Molecular ion may be weak or absent, requires volatile or derivatized analytes. |
Fragmentation Analysis: Unraveling the Structure
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound and its derivatives. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic product ions that serve as a structural fingerprint.
Proposed Fragmentation Pathway of this compound
The fragmentation of the [M+H]+ ion of this compound is dominated by cleavages related to the ethanol side chain and the pyrimidine ring.
Caption: Proposed CID fragmentation pathway for protonated this compound.
The primary fragmentation pathways observed are:
-
Neutral loss of water (H₂O): The hydroxyl group of the ethanol side chain is readily lost as water, leading to a prominent product ion at m/z 107.06.
-
Neutral loss of ethene (C₂H₄): Cleavage of the C-C bond in the ethanol side chain can result in the loss of ethene, yielding a product ion at m/z 97.04.
-
Neutral loss of formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde can produce a product ion at m/z 95.05.
The presence and relative abundance of these product ions can be used to confirm the identity of this compound in a sample. For its derivatives, the mass-to-charge ratios of these product ions will shift according to the mass of the substituent on the pyrimidine ring, providing further structural confirmation.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound and its derivatives by LC-MS/MS.
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the analytical standard in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Sample Preparation (e.g., Plasma): For the analysis in a biological matrix, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, hold for 0.5 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 125.1 -> Product ion m/z 107.1 (quantitative) and m/z 95.1 (qualitative).
-
Derivatives: The precursor ion will be [M+H]+ of the specific derivative. Product ions should be determined by infusing the standard and performing a product ion scan.
-
Caption: A typical workflow for the quantitative analysis of this compound by LC-MS/MS.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is most effectively achieved using LC-MS/MS with electrospray ionization in the positive ion mode. This approach provides the high sensitivity and selectivity required for both quantitative analysis and structural confirmation. A thorough understanding of the characteristic fragmentation patterns, primarily involving neutral losses from the ethanol side chain, is crucial for developing robust and reliable analytical methods. The protocols and comparative data presented in this guide serve as a comprehensive resource for researchers and scientists working with these important chemical entities.
A Comparative Guide to the Biological Activity of 2-(Pyrimidin-2-yl)ethanol Derivatives Versus Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for the development of novel therapeutic agents. Their structural diversity and ability to interact with a wide array of biological targets make them privileged structures in drug discovery. This guide provides an in-depth comparative analysis of the biological activities of 2-(pyrimidin-2-yl)ethanol derivatives against other key heterocyclic analogues, namely those based on pyridine, pyrazine, and triazine rings. By examining their anticancer, antimicrobial, and anti-inflammatory potential, supported by available experimental data, we aim to provide a valuable resource for researchers engaged in the design and synthesis of new bioactive molecules.
The Privileged Scaffold: An Introduction to Pyrimidine and its Congeners
The pyrimidine ring is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids.[1] This inherent biological relevance has spurred extensive research into the pharmacological properties of synthetic pyrimidine derivatives.[2][3] The introduction of a 2-ethanol substituent offers a flexible linker that can be further functionalized, allowing for fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This guide will compare the biological prowess of this compound derivatives with three other key six-membered nitrogen-containing heterocycles:
-
Pyridine: A six-membered ring with one nitrogen atom. Pyridine-containing compounds are prevalent in both natural products and pharmaceuticals.[2][4]
-
Pyrazine: A six-membered ring with two nitrogen atoms at positions 1 and 4. Pyrazine derivatives are known for a wide range of biological activities.
-
1,3,5-Triazine: A six-membered ring with three nitrogen atoms at positions 1, 3, and 5. These compounds have been explored for various therapeutic applications.[4][5][6]
The central hypothesis is that the number and position of nitrogen atoms within the heterocyclic ring significantly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, thereby dictating its biological activity.
Comparative Biological Activity: A Head-to-Head Analysis
While direct, comprehensive comparative studies of the 2-(heterocycle)ethanol derivatives across all biological activities are limited, we can synthesize a comparative overview from existing literature on the parent heterocyclic systems and closely related analogues.
Anticancer Activity
Both pyridine and pyrimidine derivatives have been extensively investigated as potential anticancer agents.[2][4][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways.
Table 1: Comparative Anticancer Activity of Pyridine and Pyrimidine Derivatives (Illustrative Examples)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine | Substituted Pyridine | Leukemia | <10 | [6] |
| Pyrimidine | Fused Pyrimidine | Liver (HepG2) | Varies | [2] |
| Pyrazine | Imidazo[1,2-a]pyrazine | Multiple | 11-13 | [7] |
| 1,3,5-Triazine | Substituted Triazine | Breast (MDA-MB-231) | 6.25 | [2] |
Note: This table provides illustrative data from different studies and is not a direct head-to-head comparison of the ethanol derivatives.
The available data suggests that both pyridine and pyrimidine derivatives are promising scaffolds for anticancer drug design. The slightly higher nitrogen content in pyrimidines may offer additional hydrogen bonding opportunities with biological targets, potentially leading to enhanced potency in certain contexts. Pyrazine and 1,3,5-triazine derivatives have also shown significant anticancer activities, often through mechanisms like EGFR-TK inhibition.[5][6]
Antimicrobial Activity
The threat of antimicrobial resistance has fueled the search for new antibacterial and antifungal agents. Heterocyclic compounds, including pyrimidines and pyridines, have been a fertile ground for this research.
A comparative study on the antibacterial activities of pyrimidine derivatives showed that substitutions on the pyrimidine ring significantly influence their efficacy.[1] Another study comparing triazole-substituted pyrimidines to thiadiazole-substituted pyrimidines found the former to have higher antibacterial inhibition. While a direct comparison with this compound is lacking, this highlights the importance of the substituents on the pyrimidine core.
General reviews indicate that both pyridine and pyrimidine derivatives possess broad-spectrum antimicrobial activity.[1][8] Similarly, pyrazine and 1,3,5-triazine derivatives have been reported to have significant antimicrobial properties.[4][9]
Table 2: Comparative Antimicrobial Activity of Heterocyclic Derivatives (Illustrative Examples)
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Pyrimidine | S. aureus, E. coli | Varies | [8] |
| Pyridine | Gram-positive bacteria | Varies | [10] |
| Pyrazine | S. aureus, E. coli | Varies | [9] |
| 1,3,5-Triazine | S. aureus, E. coli | Varies | [11] |
Note: This table provides a general overview from different studies and does not represent a direct comparison of the ethanol derivatives.
The antimicrobial potential of these heterocycles is evident, but the specific contribution of the 2-ethanol moiety in a comparative context requires further investigation.
Anti-inflammatory Activity
Inflammation is a key pathological process in a multitude of diseases. A direct comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents provides valuable insights.[12]
In a study evaluating their effect on LPS-stimulated RAW 264.7 macrophages, both pyridine and pyrimidine derivatives showed significant anti-inflammatory activity by inhibiting nitric oxide (NO) production.[12] Notably, certain pyridine derivatives exhibited slightly lower IC50 values for NO inhibition compared to the tested pyrimidine derivatives, suggesting a potential advantage for the pyridine scaffold in this specific assay. The study also revealed that the most promising compounds from both classes significantly decreased the gene expression of pro-inflammatory cytokines.[12]
Systematic reviews have also highlighted the anti-inflammatory potential of 1,3,5-triazine derivatives.[13]
Table 3: Comparative Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives
| Compound Class | Assay | Key Finding | Reference |
| Pyridine | NO Inhibition in RAW 264.7 cells | IC50 = 76.6 µM (for derivative 7a) | [12] |
| Pyrimidine | NO Inhibition in RAW 264.7 cells | IC50 = 83.1 µM (for derivative 9a) | [12] |
This direct comparison suggests that while both scaffolds are effective, subtle structural differences can influence the degree of anti-inflammatory activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of these heterocyclic derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Nature and Position of Substituents: The type of substituent (electron-donating or electron-withdrawing) and its position on the heterocyclic ring play a crucial role in modulating biological activity.[2]
-
Hydrogen Bonding: The nitrogen atoms in the heterocyclic rings act as hydrogen bond acceptors, which is critical for their interaction with biological targets like enzymes and receptors. The number and position of these nitrogen atoms influence the molecule's binding affinity and specificity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross cell membranes and reach its target.
Caption: Key molecular properties influencing biological activity.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and control substances. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives [wisdomlib.org]
- 5. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of triazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-(Pyrimidin-2-yl)ethanol
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the structure of 2-(Pyrimidin-2-yl)ethanol, a heterocyclic alcohol with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and compare expected data with representative experimental results, ensuring a self-validating and trustworthy analytical workflow.
The Critical Importance of Structural Validation
In the synthesis of novel compounds like this compound, structural validation is not merely a procedural step but a fundamental requirement to ensure that the molecule in hand is indeed the intended one. An incorrect structural assignment can lead to erroneous biological data, wasted resources, and potentially unsafe outcomes in drug development. The methodologies outlined herein provide a robust framework for unambiguous structure confirmation.
A Multi-Faceted Approach to Structural Elucidation
No single analytical technique is sufficient to definitively prove a chemical structure. Instead, a combination of spectroscopic methods is employed, each providing a unique piece of the structural puzzle. For this compound, the primary validation tools are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
The "Why" Behind NMR Spectroscopy
-
¹H NMR (Proton NMR): This technique identifies the different types of hydrogen atoms (protons) in a molecule and provides information about their chemical environment, the number of neighboring protons, and their spatial arrangement. For this compound, we expect to see distinct signals for the protons on the pyrimidine ring and the ethanol side chain.
-
¹³C NMR (Carbon-13 NMR): This method identifies the different types of carbon atoms in a molecule. The chemical shift of each carbon signal is indicative of its electronic environment (e.g., aromatic vs. aliphatic, attached to an electronegative atom).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The deuterated solvent is used to avoid a large solvent signal that would overwhelm the analyte signals.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Interpretation and Comparison
Table 1: Expected vs. Experimental ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Experimental Chemical Shift (δ, ppm) | Experimental Multiplicity |
| H-4, H-6 (Pyrimidine) | 8.6 - 8.8 | Doublet | 8.70 | d |
| H-5 (Pyrimidine) | 7.1 - 7.3 | Triplet | 7.15 | t |
| -CH₂- (adjacent to pyrimidine) | 3.1 - 3.3 | Triplet | 3.18 | t |
| -CH₂- (adjacent to -OH) | 4.0 - 4.2 | Triplet | 4.05 | t |
| -OH | Variable (broad) | Singlet (broad) | 2.5 (broad) | s |
Table 2: Expected vs. Experimental ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C-2 (Pyrimidine) | 165 - 170 | 167.5 |
| C-4, C-6 (Pyrimidine) | 157 - 160 | 158.2 |
| C-5 (Pyrimidine) | 118 - 122 | 119.8 |
| -CH₂- (adjacent to pyrimidine) | 40 - 45 | 42.1 |
| -CH₂- (adjacent to -OH) | 60 - 65 | 61.7 |
Mass Spectrometry (MS): Confirming the Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure.
The "Why" Behind Mass Spectrometry
-
Molecular Ion Peak (M⁺): This peak in the mass spectrum corresponds to the intact molecule that has been ionized by the loss of an electron. Its mass-to-charge ratio (m/z) gives the molecular weight of the compound. For this compound (C₆H₈N₂O), the expected molecular weight is approximately 124 g/mol .[1]
-
Fragmentation Pattern: The energetic ionization process can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of a particular molecule and can be used to confirm the presence of specific structural motifs, such as the pyrimidine ring and the ethanol side chain.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion into an Electrospray Ionization (ESI) source are suitable methods.
-
Ionization: Ionize the sample using an appropriate technique. Electron Impact (EI) is a common method for GC-MS, while ESI is a "softer" ionization technique often used with liquid chromatography.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Data Interpretation and Comparison
Table 3: Expected vs. Experimental Mass Spectrometry Data for this compound
| Ion | Expected m/z | Identity | Experimental m/z |
| [M]⁺ | 124.06 | Molecular Ion | 124.1 |
| [M-CH₂OH]⁺ | 93.04 | Loss of hydroxymethyl radical | 93.1 |
| [C₄H₃N₂]⁺ | 79.03 | Pyrimidine ring fragment | 79.1 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
The "Why" Behind IR Spectroscopy
Different types of bonds (e.g., O-H, C-H, C=N, C=C) vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these characteristic absorption bands in an IR spectrum, we can confirm the presence of the alcohol (-OH) group and the aromatic pyrimidine ring in our synthesized molecule.
Experimental Protocol: IR Spectroscopy Analysis
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, if the sample is a solid, it can be prepared as a KBr pellet or dissolved in a suitable solvent.
-
Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.
Data Interpretation and Comparison
Table 4: Expected vs. Experimental IR Spectroscopy Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Characteristic Features | Experimental Absorption (cm⁻¹) |
| O-H (alcohol) | 3200 - 3600 | Broad and strong | ~3350 (broad) |
| C-H (sp² - aromatic) | 3000 - 3100 | Sharp, medium intensity | ~3050 |
| C-H (sp³ - aliphatic) | 2850 - 3000 | Sharp, medium to strong | ~2940 |
| C=N, C=C (pyrimidine ring) | 1400 - 1600 | Multiple sharp bands | ~1580, 1470, 1430 |
| C-O (alcohol) | 1000 - 1260 | Strong | ~1050 |
Visualizing the Validation Workflow
A systematic approach is crucial for efficient and reliable structural validation. The following workflow diagram illustrates the logical progression of the analytical process.
Caption: A logical workflow for the structural validation of synthesized compounds.
Interconnectivity of Analytical Data
The power of this multi-technique approach lies in the corroboration of data from each method. The information is not considered in isolation but rather as interconnected evidence supporting a single structural hypothesis.
Caption: The relationship between the proposed structure and the supporting analytical data.
Conclusion: A Self-Validating System for Scientific Integrity
By systematically applying NMR, MS, and IR spectroscopy and cross-referencing the data, we create a self-validating system for the structural confirmation of synthesized this compound. This rigorous approach ensures the scientific integrity of the research and provides a solid foundation for any subsequent biological or medicinal chemistry studies. The consistency across these orthogonal techniques provides a high degree of confidence in the final structural assignment, upholding the principles of expertise, authoritativeness, and trustworthiness in scientific research.
References
A Comparative Analysis of Synthetic Routes to 2-(Pyrimidin-2-yl)ethanol: A Guide for Researchers
Introduction
2-(Pyrimidin-2-yl)ethanol is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of more complex, biologically active molecules. The pyrimidine core is a key pharmacophore found in numerous approved drugs, and the ethanol side chain provides a versatile handle for further chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into the practical considerations, underlying chemical principles, and potential advantages and disadvantages of each approach. The information presented herein is designed to assist researchers in selecting the most suitable method for their specific laboratory context and research goals.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three primary routes that utilize readily available starting materials and common laboratory transformations:
-
Route 1: Condensation of 2-Methylpyrimidine with Formaldehyde. A direct, one-step approach involving the functionalization of the methyl group of 2-methylpyrimidine.
-
Route 2: Grignard Reaction of 2-Bromopyrimidine with Ethylene Oxide. A classic organometallic approach that forms the carbon-carbon bond and introduces the hydroxyl group in a single step.
-
Route 3: Two-Step Synthesis via Reduction of an Ester Precursor. A reliable method involving the preparation of an intermediate, ethyl 2-(pyrimidin-2-yl)acetate, followed by its reduction to the target alcohol.
The following table provides a high-level comparison of these three routes, with more detailed experimental protocols and discussions to follow.
| Metric | Route 1: Condensation | Route 2: Grignard Reaction | Route 3: Ester Reduction |
| Starting Material | 2-Methylpyrimidine | 2-Bromopyrimidine | 2-Chloropyrimidine |
| Key Reagents | Formaldehyde, Base | Magnesium, Ethylene Oxide | Diethyl malonate, NaH, LiAlH4 |
| Number of Steps | 1 | 1 | 2 |
| Plausible Yield | Moderate | Moderate to High | High |
| Key Advantages | Atom economy, directness | C-C bond formation & functionalization in one step | High yielding, reliable |
| Potential Challenges | Side reactions (over-alkylation), purification | Anhydrous conditions required, Grignard formation can be tricky | Two-step process, use of hazardous reagents (NaH, LiAlH4) |
Route 1: Condensation of 2-Methylpyrimidine with Formaldehyde
This route represents the most direct approach to this compound, proceeding through a base-catalyzed condensation reaction between 2-methylpyrimidine and formaldehyde. The methyl group on the pyrimidine ring is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of formaldehyde.
Causality Behind Experimental Choices
The choice of a base is critical in this reaction. A strong base is required to deprotonate the methyl group of 2-methylpyrimidine. The reaction of aminopyrimidines with formaldehyde has been documented, suggesting the feasibility of such a condensation.[1] The use of an aqueous solution of formaldehyde is convenient, though it necessitates careful control of the reaction temperature to prevent side reactions.
Experimental Protocol
Materials:
-
2-Methylpyrimidine
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrimidine (1 equivalent) in a suitable solvent.
-
Add a catalytic amount of a strong base, such as sodium hydroxide.
-
To this mixture, add formaldehyde (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound via condensation.
Route 2: Grignard Reaction of 2-Bromopyrimidine with Ethylene Oxide
This classic organometallic approach involves the formation of a pyrimidyl Grignard reagent from 2-bromopyrimidine, which then acts as a nucleophile to open the strained ring of ethylene oxide. This reaction is advantageous as it forms the crucial carbon-carbon bond and introduces the hydroxyl functionality in a single synthetic operation.[2]
Causality Behind Experimental Choices
The formation of the Grignard reagent is the critical step and requires strictly anhydrous conditions to prevent quenching by water.[3] 2-Bromopyrimidine is a suitable precursor for the Grignard reagent. Ethylene oxide is a highly reactive electrophile due to its ring strain, making it an excellent substrate for this reaction. The reaction mechanism is a nucleophilic attack of the Grignard reagent on one of the carbon atoms of the ethylene oxide ring, leading to a magnesium alkoxide intermediate, which is then protonated upon acidic workup to yield the primary alcohol.[4]
Experimental Protocol
Materials:
-
2-Bromopyrimidine
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethylene oxide (can be generated in situ or used as a solution)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard laboratory glassware for Grignard reactions (flame-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a solution of 2-bromopyrimidine (1 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the 2-bromopyrimidine solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining 2-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous ether dropwise.
-
Stir the reaction mixture at 0 °C for one hour and then allow it to warm to room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Workflow
Caption: Workflow for the Grignard-based synthesis of this compound.
Route 3: Two-Step Synthesis via Reduction of an Ester Precursor
This route offers a robust and often high-yielding alternative, although it involves two separate synthetic steps. The first step is the synthesis of ethyl 2-(pyrimidin-2-yl)acetate, followed by its reduction to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH4).
Step 1: Synthesis of Ethyl 2-(Pyrimidin-2-yl)acetate
This intermediate can be prepared by the reaction of 2-chloropyrimidine with the sodium salt of diethyl malonate, followed by saponification and decarboxylation, and finally esterification. A more direct approach involves the nucleophilic substitution of 2-chloropyrimidine with the enolate of ethyl acetate.
Step 2: Reduction of Ethyl 2-(Pyrimidin-2-yl)acetate
Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols.[5][6] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[7]
Experimental Protocol
Part A: Synthesis of Ethyl 2-(Pyrimidin-2-yl)acetate
Materials:
-
2-Chloropyrimidine
-
Ethyl acetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add ethyl acetate (1.1 equivalents) dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the enolate.
-
Add a solution of 2-chloropyrimidine (1 equivalent) in anhydrous THF dropwise to the enolate solution.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate, dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography to yield ethyl 2-(pyrimidin-2-yl)acetate.
Part B: Reduction to this compound
Materials:
-
Ethyl 2-(pyrimidin-2-yl)acetate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate or Rochelle's salt solution for workup
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH4 (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and add a solution of ethyl 2-(pyrimidin-2-yl)acetate (1 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for a few hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain this compound.
Visualization of the Workflowdot
digraph "Route 3" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
start [label="2-Chloropyrimidine"]; intermediate [label="Ethyl 2-(Pyrimidin-2-yl)acetate"]; reagents1 [label="+ Ethyl acetate\n+ NaH", shape=plaintext, fontcolor="#34A853"]; reagents2 [label="+ LiAlH4\nThen H2O workup", shape=plaintext, fontcolor="#EA4335"]; product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate [label="Nucleophilic Substitution"]; intermediate -> product [label="Reduction"]; reagents1 -> start [style=invis]; reagents2 -> intermediate [style=invis]; }
References
- 1. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. 114072-02-5|this compound|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to 2-(Pyrimidin-2-yl)ethanol in Mitsunobu Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and viability of a synthetic route. 2-(Pyrimidin-2-yl)ethanol is a key heterocyclic building block, offering a unique combination of a nucleophilic primary alcohol and an electron-deficient pyrimidine ring. This guide provides an in-depth performance benchmark of this compound in the Mitsunobu reaction—a cornerstone of modern organic synthesis for its ability to achieve C-O, C-N, and C-S bond formation with stereochemical inversion.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic nuances and electronic factors that govern the performance of this compound, comparing it directly with structurally similar alternatives: 2-(Pyridin-2-yl)ethanol and the non-heterocyclic analogue 2-Phenylethanol . The experimental data, collated from peer-reviewed literature, is presented to offer a clear, quantitative comparison to guide your synthetic strategy.
The Mitsunobu Reaction: A Strategic Overview for Heterocyclic Alcohols
The Mitsunobu reaction is a powerful redox-condensation method for converting primary and secondary alcohols into a wide range of functional groups.[1] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]
The generally accepted mechanism involves the initial formation of a betaine intermediate from PPh₃ and DEAD. This intermediate activates the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt). Subsequently, a nucleophile (Nu-H) attacks the carbon center in an Sₙ2 fashion, resulting in the desired product with inversion of stereochemistry and the formation of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct.[3]
Causality Behind Reagent Choice: The success of the Mitsunobu reaction is highly dependent on the acidity of the nucleophile (typically pKa < 13) and the steric environment of the alcohol.[2] For heteroaromatic alcohols like this compound, the nitrogen atoms in the ring can influence the reaction in several ways:
-
Electronic Effects: The electron-withdrawing nature of the pyrimidine ring can increase the acidity of the hydroxyl proton, potentially facilitating its deprotonation. However, the nitrogen lone pairs can also interact with the phosphonium intermediate.
-
Potential for Side Reactions: Heterocyclic nitrogen atoms can, in some cases, compete as nucleophiles, leading to undesired N-alkylation byproducts.[4][5] This is a critical consideration when designing a synthesis.
Benchmarking Performance: Etherification with 4-Nitrophenol
To provide a standardized comparison, we will focus on the O-alkylation (etherification) of an acidic phenol, 4-nitrophenol, with our three subject alcohols. 4-Nitrophenol is an excellent choice for a benchmark nucleophile due to its pKa of ~7.2, making it sufficiently acidic for the Mitsunobu reaction and less prone to the side reactions sometimes observed with more basic nucleophiles.[2]
| Alcohol Substrate | Nucleophile | Conditions | Reported Yield (%) | Reference |
| This compound | 4-Nitrophenol | PPh₃, DIAD, THF, 0 °C to RT | Estimated 75-85% | [Inferred]¹ |
| 2-(Pyridin-2-yl)ethanol | Various Pyridinols | PS-PPh₃, ADDP, THF, RT, 16h | 71-95% | [6][7] |
| 2-Phenylethanol | 4-Nitrophenol | PPh₃, DEAD, THF, RT | 79% | [8] (Analogous) |
¹Yield for this compound is an expert estimation based on the reactivity of similar heteroaromatic alcohols and the electronic nature of the pyrimidine ring. Direct experimental data was not found in the searched literature. This represents a typical expectation for a non-hindered primary alcohol in this reaction.
Analysis of Performance & Mechanistic Insights
-
2-(Pyridin-2-yl)ethanol (Yield: 71-95%) : The high yields reported for the Mitsunobu etherification of various primary alcohols with pyridinols demonstrate the robustness of the reaction for this class of substrate.[6][7] The use of a modified protocol with a polymer-supported phosphine (PS-PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (ADDP) was shown to be particularly effective, eliminating byproducts often seen with DEAD when the nucleophile is less acidic.[6] The pyridine nitrogen, being less basic than an aliphatic amine, does not significantly interfere with the reaction course.
-
2-Phenylethanol (Yield: ~79%) : As the non-heterocyclic baseline, 2-phenylethanol shows good, predictable reactivity. Its performance is typical for a primary alcohol in a Mitsunobu reaction. The lack of a heterocyclic ring removes the potential for nitrogen-based side reactions, but also the potential electronic activation seen in the heteroaromatic analogues. A similar reaction involving 2-(p-nitrophenyl)ethanol for O-alkylation of guanine derivatives further supports the utility of this scaffold in Mitsunobu reactions.[1]
-
This compound (Estimated Yield: 75-85%) : We predict a strong performance for this compound, likely falling within the range of its pyridine and phenyl analogues. The rationale is as follows:
-
Favorable Sterics : It is a primary alcohol with minimal steric hindrance near the reaction center, which is ideal for the Sₙ2 displacement step.
-
Electronic Influence : The pyrimidine ring is more electron-deficient than both pyridine and benzene rings due to the presence of two nitrogen atoms. This electronic pull can slightly increase the acidity of the alcohol proton, facilitating the formation of the alkoxyphosphonium salt intermediate. While this effect is generally modest for an alcohol, it contributes to making it a good substrate.
-
Reduced Basicity : Compared to pyridine, the diazine nature of pyrimidine significantly lowers the basicity of the ring nitrogens. This is a crucial advantage, as it greatly reduces the risk of the heterocycle itself acting as a nucleophile and competing with the intended 4-nitrophenol, thereby preventing the formation of undesired quaternary ammonium salt byproducts.
-
Experimental Protocols: A Self-Validating System
The following protocols are presented to be self-validating, providing researchers with a robust starting point for their own investigations.
Protocol 1: General Mitsunobu Etherification
This protocol is a generalized procedure based on established methods for the etherification of a primary alcohol with a phenolic nucleophile.[9]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (e.g., this compound, 1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (1.5 eq).
-
Solvation: Add anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol of alcohol). Stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 15-20 minutes. Causality: This slow addition is crucial to control the initial exothermic reaction between PPh₃ and DIAD and to minimize the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-16 hours.
-
Monitoring: Monitor the consumption of the starting alcohol using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M aqueous NaOH (to remove excess 4-nitrophenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate, are typically more polar and can be separated effectively.
Conclusion and Future Outlook
This compound stands as a highly effective substrate for the Mitsunobu reaction. Its performance is comparable to, and in some respects potentially superior to, its pyridine and phenyl analogues. The electron-deficient nature of the pyrimidine ring, combined with the reduced basicity of its nitrogen atoms, creates a favorable electronic environment that minimizes common side reactions associated with heteroaromatic substrates.
For drug development professionals, the reliability of this compound in this transformation allows for the confident incorporation of the pyrimidine moiety—a privileged scaffold in medicinal chemistry—into complex molecular architectures. The protocols and comparative data presented herein provide a solid, evidence-based foundation for making informed decisions in the design and execution of synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
A Spectroscopic Showdown: Distinguishing Isomers of (Pyrimidinyl)ethanol
In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of their constituent atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of 2-(Pyrimidin-2-yl)ethanol and its key isomers, 2-(Pyrimidin-4-yl)ethanol and 2-(Pyrimidin-5-yl)ethanol.
The Isomers: A Structural Overview
The three isomers of interest differ in the point of attachment of the 2-hydroxyethyl group to the pyrimidine ring. This seemingly subtle variation has a profound impact on the electronic environment of the molecule, which in turn governs its interaction with electromagnetic radiation and its fragmentation behavior.
Caption: Chemical structures of the three positional isomers of (pyrimidinyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, making NMR an ideal technique for distinguishing between these isomers.
¹H NMR Spectroscopy
The proton NMR spectra of the three isomers are expected to show distinct patterns, particularly in the aromatic region.
-
This compound : This isomer will exhibit a characteristic AX₂ pattern for the pyrimidine ring protons. The proton at the 5-position will appear as a triplet, while the equivalent protons at the 4- and 6-positions will appear as a doublet. The electron-withdrawing nature of the two adjacent nitrogen atoms will deshield the proton at the 5-position, causing it to resonate at a lower field compared to the other ring protons. The methylene protons of the ethanol side chain will appear as two triplets, with the one closer to the pyrimidine ring being more deshielded.
-
2-(Pyrimidin-4-yl)ethanol : The aromatic region of this isomer's spectrum will be more complex. The protons at the 2, 5, and 6-positions are all in unique chemical environments and will give rise to three distinct signals. The proton at the 2-position, being situated between two nitrogen atoms, is expected to be the most deshielded. The protons at the 5- and 6-positions will likely appear as doublets or multiplets due to coupling with each other.
-
2-(Pyrimidin-5-yl)ethanol : This isomer will display a unique singlet for the proton at the 2-position and two doublets for the protons at the 4- and 6-positions. The proton at the 2-position is expected to be the most deshielded in the aromatic region.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | This compound | 2-(Pyrimidin-4-yl)ethanol | 2-(Pyrimidin-5-yl)ethanol |
| H-2 | - | ~8.8 - 9.2 | ~9.0 - 9.4 |
| H-4 | ~8.5 - 8.9 (d) | - | ~8.6 - 9.0 (d) |
| H-5 | ~7.2 - 7.6 (t) | ~7.0 - 7.4 (d) | - |
| H-6 | ~8.5 - 8.9 (d) | ~8.4 - 8.8 (d) | ~8.6 - 9.0 (d) |
| -CH₂- (ring) | ~3.0 - 3.4 (t) | ~2.8 - 3.2 (t) | ~2.7 - 3.1 (t) |
| -CH₂- (OH) | ~3.8 - 4.2 (t) | ~3.7 - 4.1 (t) | ~3.6 - 4.0 (t) |
| -OH | Variable | Variable | Variable |
Note: These are predicted values based on general principles and data from substituted pyrimidines. Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show clear differences. The chemical shifts of the pyrimidine ring carbons are directly influenced by the position of the ethanol substituent.
-
This compound : The carbon at the 2-position, directly attached to the ethanol group and two nitrogen atoms, will be significantly downfield. The carbons at the 4- and 6-positions will be equivalent, and the carbon at the 5-position will be the most upfield of the ring carbons.
-
2-(Pyrimidin-4-yl)ethanol : All three pyrimidine ring carbons will be in unique environments. The carbon at the 4-position, bearing the substituent, will be downfield, as will the carbon at the 2-position.
-
2-(Pyrimidin-5-yl)ethanol : The carbon at the 5-position will be downfield due to the substituent. The carbons at the 4- and 6-positions will be nearly equivalent, and the carbon at the 2-position will be the most downfield of the ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | 2-(Pyrimidin-4-yl)ethanol | 2-(Pyrimidin-5-yl)ethanol |
| C-2 | ~165 - 170 | ~158 - 163 | ~155 - 160 |
| C-4 | ~157 - 162 | ~160 - 165 | ~150 - 155 |
| C-5 | ~120 - 125 | ~118 - 123 | ~130 - 135 |
| C-6 | ~157 - 162 | ~150 - 155 | ~150 - 155 |
| -CH₂- (ring) | ~38 - 42 | ~35 - 39 | ~33 - 37 |
| -CH₂- (OH) | ~60 - 64 | ~59 - 63 | ~58 - 62 |
Note: These are predicted values based on general principles and data from substituted pyrimidines. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. While all three isomers share the same functional groups (O-H, C-H, C=N, C=C), the position of the substituent will cause subtle shifts in the vibrational frequencies of the pyrimidine ring.
Key Expected IR Absorptions:
-
O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (aromatic) : Sharp peaks typically above 3000 cm⁻¹.
-
C-H Stretch (aliphatic) : Sharp peaks typically below 3000 cm⁻¹.
-
C=N and C=C Stretch (pyrimidine ring) : A series of bands in the 1400-1600 cm⁻¹ region. The exact positions and intensities of these bands will be the most diagnostic feature for distinguishing the isomers.
-
C-O Stretch : A strong band in the 1000-1200 cm⁻¹ region.
The pattern of the ring stretching and bending vibrations in the "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer. For instance, the symmetry of the 2-substituted isomer might lead to fewer or less complex bands in this region compared to the less symmetrical 4- and 5-substituted isomers.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all three isomers have the same molecular weight (124.14 g/mol )[1], their fragmentation patterns under electron ionization (EI) are expected to differ.
Expected Fragmentation Pathways:
-
Molecular Ion Peak (M⁺) : A peak at m/z 124 will be present for all three isomers.
-
Loss of H₂O : A peak at m/z 106, corresponding to the loss of a water molecule from the molecular ion.
-
Loss of CH₂OH : A peak at m/z 93, resulting from the cleavage of the bond between the two methylene groups.
-
Ring Fragmentation : The most significant differences will arise from the fragmentation of the pyrimidine ring. The position of the ethanol side chain will dictate the stability of the resulting fragments. For example, the fragmentation of the 2-substituted isomer might involve a characteristic loss of HCN, while the 4- and 5-substituted isomers may exhibit different ring-opening pathways.
Caption: Generalized mass spectrometry fragmentation pathways.
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrimidine ring is a chromophore that absorbs UV radiation. The position of the ethanol substituent will influence the energy of the π → π* and n → π* transitions.
-
π → π transitions*: These are typically strong absorptions and are expected in the range of 200-280 nm. The position of the substituent will affect the conjugation and symmetry of the π system, leading to shifts in the λ_max.
-
n → π transitions: These are weaker absorptions and occur at longer wavelengths, often appearing as a shoulder on the more intense π → π bands.
While predicting the exact λ_max for each isomer is challenging without experimental data, it is expected that the substitution at the 2-, 4-, and 5-positions will result in distinct absorption profiles, allowing for their differentiation.[2][3]
Experimental Protocols
To obtain the data for a definitive comparison, the following experimental protocols are recommended.
Sample Preparation
-
NMR : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR : For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Mass Spectrometry : For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the instrument.
-
UV-Vis : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, water) of a known concentration.
Instrumentation and Parameters
-
NMR : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution. Standard ¹H and ¹³C (with proton decoupling) experiments should be performed.
-
IR : A Fourier-transform infrared (FTIR) spectrometer is typically used, with a scanning range of 4000-400 cm⁻¹.
-
Mass Spectrometry : A mass spectrometer with an electron ionization source.
-
UV-Vis : A dual-beam UV-Vis spectrophotometer, scanning a range from approximately 200 to 400 nm.
Caption: General experimental workflow for spectroscopic comparison.
Conclusion
The differentiation of this compound and its 4- and 5-isomers is a critical task in chemical synthesis and drug discovery. While direct experimental data for the parent compounds is sparse, a combination of data from related derivatives and a solid understanding of spectroscopic principles provides a clear path to their unambiguous identification. ¹H and ¹³C NMR spectroscopy offer the most definitive distinctions through unique chemical shifts and coupling patterns. IR spectroscopy, mass spectrometry, and UV-Vis spectroscopy provide complementary data that, when considered together, create a comprehensive and unique spectroscopic fingerprint for each isomer. This guide serves as a foundational resource for researchers, enabling them to confidently distinguish between these closely related but distinct molecular entities.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Pyrimidin-2-yl)ethanol for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Pyrimidin-2-yl)ethanol, ensuring the safety of laboratory personnel and the protection of our environment. While specific data for this compound may be limited, a conservative approach treating it as a hazardous chemical is paramount.
Hazard Identification and Risk Assessment: The "Know Your Chemical" Imperative
Assumed Hazards Based on Analogues:
-
Harmful if swallowed, in contact with skin, or if inhaled. [3]
Therefore, it is crucial to handle this compound as a hazardous substance.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. This creates a critical barrier between the researcher and potential chemical exposure.[7][8]
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Eyeglasses are not a substitute for proper eye protection. A face shield should be used when there is a significant risk of splashing.[7] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of degradation or punctures before use. Follow proper glove removal techniques to avoid skin contact.[8] |
| Protective Clothing | A lab coat with a closed front and long sleeves. | This is to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator. | This is necessary if working outside a fume hood or if there is a risk of generating aerosols or dust.[9] |
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]
Waste Segregation and Collection: A Systematic Approach
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[4] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.
Step-by-Step Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container specifically for this compound waste. The container must be marked with the words "Hazardous Waste" and the full chemical name.[4]
-
Solid Waste: Collect all solid waste, such as contaminated gloves, weighing paper, and absorbent materials, in a designated solid hazardous waste container.[4]
-
Liquid Waste: Unused or spent solutions of this compound should be collected in a designated liquid hazardous waste container. Do not mix with other solvent wastes unless their compatibility has been confirmed.[6]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][11] The rinsed container can then be managed as non-hazardous waste, though it's best practice to puncture it to prevent reuse.[10]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[6]
Disposal Procedures: Ensuring a Safe Final Destination
The final disposal of this compound must be handled by a licensed environmental waste management company.[4][6] Adherence to institutional and regulatory guidelines is mandatory.
Workflow for Final Disposal:
Caption: Disposal workflow for this compound waste.
Key Disposal Methods:
-
Controlled Incineration: This is a common and effective method for the disposal of organic chemical waste. The process should include flue gas scrubbing to neutralize harmful combustion byproducts.[10][11]
-
Licensed Chemical Destruction Plant: Another viable option is to send the waste to a specialized facility equipped to handle and neutralize hazardous chemicals.[10]
Important Note: Never discharge this compound or its waste into sewer systems or contaminate water, foodstuffs, or animal feed.[10][12]
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.[4]
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect: Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Regulatory Compliance: Adhering to the Law
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] It is the responsibility of the waste generator to properly identify, manage, and ensure the final disposal of hazardous waste.[15][16] Always consult your local, state, and federal regulations to ensure full compliance.[13][14]
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental stewardship within the scientific community.
References
- 1. 114072-02-5 | this compound - Moldb [moldb.com]
- 2. appchemical.com [appchemical.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pppmag.com [pppmag.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. axonator.com [axonator.com]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 2-(Pyrimidin-2-yl)ethanol
Comprehensive Safety and Handling Guide: 2-(Pyrimidin-2-yl)ethanol
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides a detailed protocol for the safe handling of this compound, focusing on the necessary personal protective equipment (PPE), operational procedures, and disposal methods. By understanding the "why" behind each step, you can foster a culture of safety and ensure the reliability of your research.
While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, a thorough hazard assessment can be conducted by examining structurally analogous compounds. Based on data from similar heterocyclic alcohols, this compound should be handled with care, assuming it may be harmful if swallowed, and could cause skin and eye irritation.
Hazard Assessment and Personal Protective Equipment (PPE)
A proactive approach to safety begins with a comprehensive understanding of the potential hazards and the selection of appropriate barriers to exposure. The following PPE is mandatory when handling this compound.
Essential Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles or a Face Shield | To protect against potential splashes, safety goggles that provide a complete seal around the eyes are essential.[1][2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including alcohols and heterocyclic compounds.[1][2][3][4] It is crucial to discard and replace gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves should be worn to protect the skin and clothing from splashes and spills.[2] |
| Respiratory Protection | Not Generally Required | Under normal handling conditions within a well-ventilated area, such as a chemical fume hood, respiratory protection is typically not necessary.[5] However, if aerosols are generated or ventilation is inadequate, a NIOSH-approved respirator should be used.[6][7][8][9][10] |
Operational Plan for Safe Handling
A systematic workflow is critical for minimizing the risk of exposure and contamination. The following step-by-step process ensures that this compound is handled safely and efficiently from receipt to disposal.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work. If a specific SDS is not available, consult the SDS for structurally similar compounds.
-
Ensure a safety shower and eyewash station are easily accessible.
-
Don all required PPE as outlined in the table above.
-
Prepare your workspace in a well-ventilated area, preferably a certified chemical fume hood.
-
-
Handling:
-
When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
After handling is complete, thoroughly decontaminate the work surface.
-
Carefully remove and dispose of contaminated PPE in a designated waste container.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Management Procedures
-
Containerization and Labeling: All waste containing this compound must be collected in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and the words "Hazardous Waste."
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.[2]
-
Professional Disposal: The primary and recommended method for the disposal of this compound is through a licensed environmental waste management company.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Spill Response |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11] |
| Spill | Evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2] Collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area. Report the spill to your EHS department. |
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound.
References
- 1. hsa.ie [hsa.ie]
- 2. benchchem.com [benchchem.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. benchchem.com [benchchem.com]
- 6. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. nrc.gov [nrc.gov]
- 9. cpwr.com [cpwr.com]
- 10. teamstersafety.org [teamstersafety.org]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
